molecular formula C14H12ClNO B1392443 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine CAS No. 1187170-37-1

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Cat. No.: B1392443
CAS No.: 1187170-37-1
M. Wt: 245.7 g/mol
InChI Key: RFNFBLTZTVXKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and crop protection. This compound features a pyridine ring system substituted with a chloro group at the 2-position and a 3,4-dimethylbenzoyl moiety at the 5-position. This specific architecture makes it a versatile scaffold for constructing more complex molecules. Its primary research value lies in its potential as a building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The reactive chloro group is a known handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various amines and other nucleophiles to create diverse compound libraries. The lipophilic dimethylbenzoyl group can contribute to enhanced membrane permeability and binding affinity to specific biological targets. Researchers utilize this compound in lead optimization and structure-activity relationship (SAR) studies, particularly in projects targeting kinase inhibition or developing novel insecticidal and herbicidal agents, given the established activity of related chloropyridine derivatives (Google Patents, 1994 ; J Pharm Biomed Anal, 2012 ). This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFBLTZTVXKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine CAS Registry Number: (Analogous structures: 6-chloronicotinonitrile derivatives) Molecular Formula:


Core Application:  Key intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridine-based pharmaceutical agents.

This technical guide outlines two distinct synthetic pathways for the production of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. The selection of the pathway depends on the scale of production and the available equipment:

  • Route A (Organometallic Addition): Utilizes the Grignard reaction between 6-chloronicotinonitrile and 3,4-dimethylphenylmagnesium bromide. This route is preferred for medicinal chemistry and pilot-plant scales due to its high regioselectivity and cleaner impurity profile.

  • Route B (Friedel-Crafts Acylation): Involves the acylation of o-xylene with 6-chloronicotinoyl chloride. This route utilizes lower-cost reagents but requires rigorous Lewis acid management and careful purification to remove aluminum complexes.

Retrosynthetic Analysis

The strategic disconnection focuses on the ketone bridge connecting the electron-deficient pyridine ring and the electron-rich dimethylbenzene ring.

Retrosynthesis Target 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (Target) Disconnection Ketone Disconnection Target->Disconnection Retro-cut Nitrile 6-Chloronicotinonitrile (Electrophile) Disconnection->Nitrile Route A Grignard 3,4-Dimethylphenylmagnesium bromide (Nucleophile) Disconnection->Grignard Route A AcidChloride 6-Chloronicotinoyl chloride (Electrophile) Disconnection->AcidChloride Route B Xylene o-Xylene (Nucleophile) Disconnection->Xylene Route B

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the diaryl ketone bond.

Route A: The Organometallic Approach (Grignard Addition)

This pathway is the "Gold Standard" for laboratory and early-phase development. It leverages the high reactivity of the nitrile group on the pyridine ring while preserving the chloro-substituent by controlling the reaction temperature.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the aryl Grignard reagent on the nitrile carbon, forming a magnesium imine salt intermediate. Crucially, the reaction must be kept at low temperatures (


 to 

) to prevent Nucleophilic Aromatic Substitution (

) of the chlorine atom at the 2-position. Acidic hydrolysis converts the imine salt into the desired ketone.
Detailed Protocol

Reagents:

  • 4-Bromo-1,2-dimethylbenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 6-Chloronicotinonitrile (0.9 eq)

  • THF (Anhydrous)

  • Iodine (Catalytic crystal)

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under

      
      , charge Mg turnings and a crystal of 
      
      
      
      .
    • Add 10% of the 4-bromo-1,2-dimethylbenzene solution in THF. Heat gently to initiate (disappearance of iodine color).

    • Add the remaining bromide dropwise to maintain a gentle reflux. reflux for 1 hour post-addition to ensure completion.

  • Coupling Reaction:

    • Cool the Grignard solution to

      
      .
      
    • Dissolve 6-chloronicotinonitrile in anhydrous THF in a separate vessel.

    • Cannulate the nitrile solution into the Grignard solution slowly over 30 minutes, maintaining internal temp

      
      .
      
    • Critical Control Point: Do not allow temperature to rise, or

      
       by-products (displacement of Cl) will increase.
      
    • Stir at

      
       for 2 hours, then allow to warm to RT for 1 hour.
      
  • Hydrolysis & Workup:

    • Cool reaction mixture to

      
      .
      
    • Quench with 2M HCl (aq) until pH < 2. This hydrolyzes the intermediate imine (

      
      ) to the ketone (
      
      
      
      ).
    • Stir vigorously for 1 hour.

    • Neutralize with

      
       to pH 8. Extract with EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

GrignardRoute Start 4-Bromo-1,2-dimethylbenzene Mg Mg / THF / I2 Start->Mg Activation GrignardReagent Grignard Reagent (3,4-Dimethylphenyl-MgBr) Mg->GrignardReagent Reflux 1h Imine Imine Salt Intermediate (Stable at Low Temp) GrignardReagent->Imine Add Nitrile @ 0°C Nitrile 6-Chloronicotinonitrile (in THF) Nitrile->Imine Hydrolysis 2M HCl Hydrolysis Imine->Hydrolysis Quench Product 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Hydrolysis->Product pH Adjustment

Figure 2: Workflow for the Grignard addition to nitrile. Note the critical hydrolysis step.

Route B: Friedel-Crafts Acylation (Industrial Alternative)

This route is economically advantageous for large-scale manufacturing as it uses o-xylene directly, avoiding the need for brominated precursors and magnesium.

Mechanistic Insight

The reaction utilizes 6-chloronicotinoyl chloride as the electrophile. Aluminum chloride (


) acts as the Lewis acid catalyst.[1]
  • Challenge: The pyridine nitrogen is basic and coordinates with

    
    , deactivating the acylating agent. Therefore, at least 2.5 equivalents  of 
    
    
    
    are required (1 eq to complex the pyridine N, 1 eq to activate the acyl chloride, and 0.5 eq excess).
  • Regioselectivity: Acylation of o-xylene occurs preferentially at the 4-position (para to one methyl, meta to the other) due to steric hindrance at the 3-position. This naturally yields the desired 3,4-dimethyl substitution pattern.

Detailed Protocol

Reagents:

  • 6-Chloronicotinoyl chloride (1.0 eq)

  • o-Xylene (1.2 eq - acts as substrate)

  • Aluminum Chloride (

    
    ) (2.5 - 3.0 eq)
    
  • Dichloromethane (DCM) or 1,2-Dichlorobenzene (solvent)

Step-by-Step Methodology:

  • Complex Formation:

    • Suspend

      
       in DCM at 
      
      
      
      .
    • Add 6-chloronicotinoyl chloride portion-wise. (Expect slight exotherm).

  • Acylation:

    • Add o-xylene dropwise to the mixture at

      
      .
      
    • Allow the mixture to warm to Room Temperature (RT) and then reflux (

      
       for DCM) for 4-6 hours.
      
    • Note: Evolution of HCl gas indicates reaction progress. Scrubbing is required.

  • Quenching:

    • Safety Warning: The quench is highly exothermic.

    • Pour the reaction mixture slowly onto crushed ice/HCl mixture.

    • Stir until all aluminum solids are dissolved.

  • Purification:

    • Separate organic layer.[2]

    • Wash with 1N NaOH (to remove unreacted acid), then water, then brine.

    • Recrystallize from Ethanol/Heptane if necessary to remove regioisomers (though 4-position is highly favored).

FriedelCrafts AcidCl 6-Chloronicotinoyl Chloride AlCl3 AlCl3 (3.0 eq) AcidCl->AlCl3 Complexation Complex Acylium-AlCl3-Pyridine Complex AlCl3->Complex Transition Electrophilic Aromatic Substitution (Regioselective at Pos 4) Complex->Transition Add Xylene Xylene o-Xylene Xylene->Transition Quench Ice/HCl Quench Transition->Quench Reflux 4h Product 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Quench->Product Workup

Figure 3: Friedel-Crafts acylation pathway highlighting the heavy Lewis acid requirement.

Comparative Analysis

FeatureRoute A: GrignardRoute B: Friedel-Crafts
Reagent Cost Moderate (Aryl bromide, Mg)Low (o-Xylene, AlCl3)
Scalability Good (Standard reactors)Excellent (Bulk commodity chems)
Regioselectivity High (Defined by starting bromide)Good (Thermodynamic control)
Impurity Profile Clean (Mainly unreacted nitrile)Complex (Al-salts, isomers)
Safety Flammability (THF, Grignard)Corrosive (AlCl3, HCl gas)
Yield (Typical) 75-85%60-75%

Quality Control & Characterization

To validate the synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Pyridine Ring: Look for 3 protons. The proton at C6 (adjacent to N) will be a doublet at

      
       ppm. The proton at C3 (adjacent to Cl) will be a doublet at 
      
      
      
      ppm.
    • Benzoyl Ring: Look for the characteristic pattern of the 1,2,4-trisubstituted benzene (3,4-dimethylphenyl group).

    • Methyl Groups: Two distinct singlets (or overlapping) around

      
       ppm, integrating to 6 protons.
      
  • IR Spectroscopy:

    • Carbonyl (C=O): Strong absorption at

      
       (Diaryl ketone).
      
    • Nitrile: Absence of peak at

      
       (confirms conversion in Route A).
      
  • HPLC Purity:

    • Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

    • Target Purity: >98% for biological evaluation.

References

  • Synthesis of 2-chloro-5-substituted pyridines

    • Patent: "Method for preparing 2-chloro-5-substituted pyridine."[2][3][4][5][6][7] CN102532007A.

    • Source:

  • Friedel-Crafts Acylation of Xylenes

    • Article: "Friedel-Crafts Acylation."[1][8][9][10] Organic Chemistry Portal.

    • Source:

  • Standard Text: "Reaction of Grignard Reagents with Nitriles.
  • Regiochemistry of o-Xylene Acylation

    • Educational Resource: "Friedel-Crafts acylation of the individual isomers of xylene."[1][8][10]

    • Source: (Confirming 3,4-dimethyl substitution pattern).

Sources

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine: Structural Architecture and Synthetic Utility

[1][2][3]

Executive Summary

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (CAS: 1187169-87-4 ) is a diaryl ketone scaffold utilized primarily in the synthesis of kinase inhibitors and tubulin polymerization antagonists.[1][2][3][4] Its structure features an electron-deficient pyridine core substituted with a reactive chlorine at the C2 position and a lipophilic 3,4-dimethylbenzoyl moiety at the C5 position.[1][2][3] This dual-functionality makes it a "privileged scaffold" in drug discovery: the chlorine serves as a handle for nucleophilic aromatic substitution (

23
Property Data
IUPAC Name (6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone
CAS Number 1187169-87-4
Molecular Formula

Molecular Weight 245.70 g/mol
Core Scaffold 2,5-Disubstituted Pyridine
Primary Application Intermediate for MAP Kinase & Tubulin Inhibitors

Molecular Architecture & Physicochemical Profile[1][2][3][5]

Structural Analysis

The molecule is constructed from two aromatic domains linked by a carbonyl bridge.[2]

  • Domain A (Electrophilic Core): The pyridine ring is substituted at C2 with a chlorine atom.[2] The nitrogen atom in the ring pulls electron density, making the C2 position highly susceptible to nucleophilic attack (

    
    ).[2][3]
    
  • Domain B (Lipophilic Tail): The 3,4-dimethylphenyl group provides significant hydrophobic bulk.[2][3] The two methyl groups at the meta and para positions (relative to the ketone) increase the LogP and enhance binding affinity in hydrophobic pockets of target proteins (e.g., ATP-binding sites).[2][3]

  • Linker (The Hinge): The carbonyl group (

    
    ) acts as an 
    
    
    hybridized bridge.[2] Due to steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the aromatic rings, the molecule adopts a twisted conformation, preventing the two rings from being coplanar.[2][3]
Key Physicochemical Properties[1][2][3][6]
  • LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

  • H-Bond Acceptors: 2 (Pyridine Nitrogen, Carbonyl Oxygen)[2][3]

  • H-Bond Donors: 0

  • Polar Surface Area (PSA): ~30 Ų

  • Solubility: Low in water; high in DCM, DMSO, and Ethyl Acetate.[2][3]

Synthetic Pathways[2][3][6][7]

The synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine generally follows two major routes: Friedel-Crafts Acylation (Industrial) and Grignard Addition (Laboratory Precision).[1][2][3]

Pathway A: Friedel-Crafts Acylation (Preferred for Scale)

This method involves the direct acylation of o-xylene using 6-chloronicotinoyl chloride.[1][2][3]

  • Reagents: 6-Chloronicotinoyl chloride, o-Xylene (1,2-dimethylbenzene), Aluminum Chloride (

    
    ).[1][2][3]
    
  • Mechanism: The Lewis acid (

    
    ) generates an acylium ion from the acid chloride.[2] The electron-rich o-xylene attacks this electrophile.[1][2][3]
    
  • Regioselectivity: o-Xylene directs the incoming electrophile para to one methyl group and meta to the other (the 4-position of 1,2-dimethylbenzene), resulting in the 3,4-dimethyl substitution pattern on the product.[1][2][3]

Pathway B: Grignard Addition to Nitrile

This method avoids harsh Lewis acids and is often cleaner for small-scale synthesis.[1][2][3]

  • Reagents: 6-Chloronicotinonitrile, 3,4-Dimethylphenylmagnesium bromide.[1][2][3]

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.[2][3]

Visual Synthesis Workflow

SynthesisPathwaysStart16-Hydroxynicotinic AcidStep1Chlorination(POCl3)Start1->Step1Inter16-ChloronicotinoylChlorideStep1->Inter1Product2-Chloro-5-(3,4-dimethylbenzoyl)pyridineInter1->ProductFriedel-CraftsAcylationStart2o-Xylene(1,2-Dimethylbenzene)Start2->ProductNucleophileReagentAlCl3 (Lewis Acid)Reagent->Product

Figure 1: The primary industrial synthesis route via Friedel-Crafts acylation.[1][2][3]

Experimental Protocol (Method A)

Objective: Synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine via Friedel-Crafts Acylation.

Reagents:

  • 6-Chloronicotinoyl chloride (1.0 equiv)[1][2][5]

  • o-Xylene (1.2 equiv)[1][2]

  • Aluminum Chloride (

    
    , 2.5 equiv)[2][3]
    
  • Dichloromethane (DCM) [Anhydrous][2]

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser.

  • Solvation: Charge the flask with 6-chloronicotinoyl chloride (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Lewis Acid Addition: Carefully add

    
     (25.0 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.[1][2][6] The mixture may turn yellow/orange.[2]
    
  • Substrate Addition: Add o-xylene (12.0 mmol) dropwise via a syringe pump over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux at 40°C for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL of concentrated HCl (to break the Aluminum complex).

  • Extraction: Separate the organic layer.[2][7] Extract the aqueous layer twice with DCM (2 x 30 mL).[2]

  • Purification: Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Hexane to afford the product as an off-white solid.[1][2][3]
    

Reactivity & Medicinal Chemistry Applications[1][2][3][6]

The utility of this scaffold lies in its orthogonal reactivity .[2] The molecule possesses two distinct reactive centers that allow for modular drug design.[2]

The C2-Chlorine Handle ( )

The chlorine atom at the 2-position is activated by the pyridine nitrogen.[1][2] It is easily displaced by primary and secondary amines, thiols, or alkoxides.[2][3]

  • Application: This is the standard method for introducing solubility-enhancing groups (e.g., piperazines, morpholines) or specific binding motifs (e.g., anilines for kinase hinge binding).[2][3]

The C5-Ketone Linker

The ketone can be:

  • Reduced: To a secondary alcohol (creating a chiral center) or a methylene group (

    
    ).[2]
    
  • Attacked: By organometallics to form tertiary alcohols.[1][2]

  • Condensation: With hydrazines or hydroxylamines to form heterocycles.[1][2]

Reaction Logic Diagram

ReactivityMapCenter2-Chloro-5-(3,4-dimethylbenzoyl)pyridineSNArNucleophilic Aromatic Substitution (SNAr)Reagent: R-NH2 / HeatCenter->SNArTarget: C2-ClReductionKetone ReductionReagent: NaBH4 or LiAlH4Center->ReductionTarget: C5-KetoneSuzukiSuzuki Coupling (Rare)Reagent: Ar-B(OH)2 / Pd(0)Center->SuzukiTarget: C2-ClProd_SNAr2-Amino-5-(3,4-dimethylbenzoyl)pyridine(Kinase Inhibitor Core)SNAr->Prod_SNArProd_RedAlcohol Derivative(Chiral Linker)Reduction->Prod_Red

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility.

References

  • Rieke Metals. (n.d.).[2][6] 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Product Page. Retrieved from [Link]

  • Organic Syntheses. (2012). Synthesis of substituted quinazolines and quinolines via 2-chloropyridine intermediates. Org. Synth. 2012, 89, 549-561.[2][3] Retrieved from [Link][2]

  • Google Patents. (2005).[2] Method for the nuclear chlorination of ortho-xylene (US6930216B2).[1] Retrieved from

An In-Depth Technical Guide to the Biological Activity Screening of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. The pyridine scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2]. The unique substitution pattern of the title compound warrants a thorough investigation of its potential pharmacological profile. This document outlines a tiered screening cascade, commencing with broad-based cellular viability assays, followed by targeted functional screens against key protein families, and culminating in preliminary mechanism-of-action studies. The methodologies presented herein are designed to be robust, reproducible, and amenable to a high-throughput screening (HTS) format, thereby accelerating the drug discovery and development process[3][4]. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data analysis and interpretation.

Introduction: The Rationale for Screening 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of many clinically significant drugs. Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, antitumor, anti-inflammatory, antibacterial, antiviral, and antimalarial properties[2]. The title compound, 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, is a novel synthetic molecule. While no specific biological data for this compound currently exists in the public domain, its structural features suggest several avenues for pharmacological investigation. The presence of the 2-chloropyridine moiety is a common feature in various bioactive molecules and can serve as a handle for further chemical modification[5][6]. The dimethylbenzoyl substituent introduces a lipophilic region that may facilitate interactions with hydrophobic pockets in biological targets.

Given the broad spectrum of activities associated with pyridine derivatives, a systematic and unbiased screening approach is warranted. This guide proposes a screening funnel that begins with broad phenotypic assays to identify any general cellular effects, followed by more focused target-based assays to elucidate the specific mechanism of action.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is proposed to efficiently and cost-effectively evaluate the biological potential of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. This approach, depicted in the workflow below, prioritizes broad, high-throughput assays in the initial phase, with subsequent, more resource-intensive assays reserved for confirming and delineating the activity of initial "hits."

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Target-Based Screening cluster_2 Tier 3: Hit Validation & MoA Studies A Compound Acquisition & QC B Cytotoxicity Screening (e.g., MTT/XTT Assay) A->B Initial Viability Assessment C Broad Phenotypic Screening (e.g., Cell Morphology) A->C General Cellular Effects D Anti-inflammatory Assays (e.g., HRBC Membrane Stabilization) B->D If Non-toxic E Kinase Inhibition Profiling B->E If Non-toxic F GPCR Activity Screening B->F If Non-toxic G Antimicrobial Susceptibility Testing B->G If Non-toxic H Dose-Response Analysis (IC50/EC50) D->H E->H F->H G->H I Target Identification Studies (e.g., Affinity Purification) H->I Confirmed Hit J In-cell Target Engagement Assays I->J

Figure 1: A tiered workflow for the biological activity screening of novel compounds.

Tier 1: Primary Screening - Assessing Foundational Cellular Effects

The initial tier of screening is designed to provide a broad overview of the compound's interaction with living cells, primarily focusing on cytotoxicity and any overt phenotypic changes.

General Cytotoxicity Screening

Rationale: A fundamental first step in assessing the biological activity of any compound is to determine its effect on cell viability. This information is crucial for interpreting the results of subsequent functional assays and for identifying potential anticancer agents. Tetrazolium-based assays, such as the MTT and XTT assays, are reliable and high-throughput methods for measuring cellular metabolic activity, which serves as a proxy for cell viability[7][8][9][10]. The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation and Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.

  • Incubation and Absorbance Reading: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Tier 2: Secondary and Target-Based Screening

Compounds that do not exhibit significant cytotoxicity at lower concentrations will proceed to a panel of secondary assays designed to probe for more specific biological activities. The selection of these assays is guided by the known activities of other pyridine derivatives.

Anti-inflammatory Activity Screening

Rationale: Many pyridine-containing compounds have demonstrated anti-inflammatory properties[2]. A simple, in vitro method to screen for potential anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonic solutions.

Experimental Protocol: HRBC Membrane Stabilization Assay

  • HRBC Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, wash the packed cells with isosaline, and prepare a 10% (v/v) suspension in isosaline.

  • Assay Mixture: In a microcentrifuge tube, combine 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36%), 0.5 mL of the HRBC suspension, and the test compound at various concentrations. Use diclofenac as a positive control.

  • Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation.

  • Hemoglobin Estimation: Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of membrane stabilization.

Kinase Inhibition Profiling

Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology. The structural motifs present in 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine suggest potential interactions with the ATP-binding pocket of kinases. A broad-panel kinase screen is an efficient way to identify potential kinase targets[11][12][13][14]. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition[14][15].

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Assay Setup: In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

  • Kinase Reaction: Add 2 µL of a kinase of interest (from a diverse panel) and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader. A decrease in luminescence indicates inhibition of the kinase.

G Protein-Coupled Receptor (GPCR) Activity Screening

Rationale: GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs[16]. Screening against a panel of GPCRs can uncover unexpected activities. Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, are commonly employed[17][18][19][20].

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

  • Cell Preparation: Use a cell line stably expressing a Gq-coupled GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations to the cells in a 96- or 384-well plate.

  • Agonist/Antagonist Mode: To screen for agonists, measure the fluorescence signal after compound addition. To screen for antagonists, pre-incubate with the test compound and then add a known agonist.

  • Fluorescence Reading: Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

Tier 3: Hit Validation and Preliminary Mechanism of Action (MoA) Studies

Compounds that demonstrate reproducible and dose-dependent activity in the secondary screens ("hits") will be subjected to further investigation to confirm their activity and begin to elucidate their mechanism of action.

Dose-Response Analysis

For any confirmed hit, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure of potency is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Target Identification

Rationale: For hits identified through phenotypic screening, determining the direct molecular target(s) is a critical step. Affinity-based methods are a common approach for target identification[21][22][23][24]. This typically involves immobilizing the small molecule on a solid support and using it to "pull down" its binding partners from a cell lysate.

Target_Identification A Immobilize Compound on Solid Support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein Identification (e.g., Mass Spectrometry) D->E

Figure 2: A simplified workflow for affinity-based target identification.

Data Presentation and Interpretation

All quantitative data generated from the screening assays should be meticulously documented and analyzed. The following table provides a template for summarizing the screening results.

Assay TypeTarget/Cell LineEndpoint MeasuredResult (e.g., IC50, % Inhibition)
Cytotoxicity MCF-7Cell Viability> 100 µM
HCT116Cell Viability25.3 µM
HEK293Cell Viability> 100 µM
Anti-inflammatory HRBC Membrane% Stabilization65% at 50 µM
Kinase Inhibition Kinase Panel% Inhibition at 10 µMKinase X: 85%, Kinase Y: 12%
GPCR Activity GPCR ZCalcium FluxNo significant activity

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive biological activity screening of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. By employing a tiered screening cascade, from broad phenotypic assays to specific target-based and mechanism-of-action studies, this approach maximizes the probability of identifying and characterizing any therapeutic potential of this novel chemical entity. The detailed protocols and rationale provided herein are intended to guide researchers in the efficient and effective evaluation of this and other novel compounds in the drug discovery pipeline.

References

  • Preparation of 2-chloro-5-chloromethylpyridine.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene deriv
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH.
  • Synthesis and biological screening of some pyridine deriv
  • Synthesis and biological screening of some pyridine deriv
  • 2-Chloro-5-(chloromethyl)pyridine.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Antiinflammatory activity: evaluation of a new screening procedure. PubMed.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • The High-Throughput Screening Transform
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • High-throughput screening (HTS). BMG LABTECH.
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
  • SLK Kinase Assay.
  • GPCR Assay Services. Reaction Biology.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • High-Throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus.
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND R
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • Small-molecule Target and Pathway Identific
  • Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific - US.
  • Kinase assays. BMG LABTECH.
  • High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10).
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar.
  • Gαq GPCR assays. ION Biosciences.

Sources

The Renaissance of Benzoylpyridines: From Synthetic Scaffolds to Metallo-Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Benzoylpyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Benzoylpyridines (BzPys) represent a class of diaryl ketones where a pyridine ring is linked to a phenyl group via a carbonyl bridge. Historically regarded merely as versatile intermediates for organic synthesis, these compounds have undergone a pharmacological renaissance. While early 20th-century chemistry focused on their production as dye precursors and photo-initiators, modern medicinal chemistry has identified the benzoylpyridine moiety—specifically when functionalized as thiosemicarbazones—as a "privileged scaffold" for targeting metal metabolism in cancer cells.

This guide analyzes the synthetic evolution of benzoylpyridines and dissects the mechanistic causality behind their potent anticancer activity, specifically focusing on the iron-chelating benzoylpyridine thiosemicarbazones (BpTs).

Synthetic Evolution: From Classical to Catalytic

The synthesis of benzoylpyridines has evolved from stoichiometric, harsh acid-mediated reactions to catalytic, atom-economical methods. Understanding this history is crucial for selecting the appropriate route for scale-up versus library generation.

Classical Methodologies

Two dominant pathways defined the early history of BzPy synthesis:

  • Friedel-Crafts Acylation: The reaction of pyridine carboxylic acid chlorides with benzene. This method is robust but requires stoichiometric Lewis acids (e.g., AlCl₃) and often suffers from regio-control issues depending on the pyridine substitution.

  • Grignard Addition: The addition of phenylmagnesium bromide to cyanopyridines.[1] While high-yielding, this requires anhydrous conditions and is difficult to scale safely.

Modern Oxidative Strategies

Contemporary methods prefer the oxidation of phenyl(pyridyl)methanols or direct oxidative cross-coupling, avoiding moisture-sensitive organometallics.

Table 1: Comparative Analysis of Synthetic Routes

MethodologyKey ReagentsScopeLimitations
Friedel-Crafts Nicotinoyl chloride, AlCl₃, BenzeneHigh yield for 3- & 4-isomersPyridine nitrogen complexes AlCl₃, requiring excess reagent [1].
Grignard Phenyl-MgBr, CyanopyridineDirect access to 2-BzPyExothermic; functional group intolerance; requires cryo-cooling [2].
Radical Acylation Aldehydes, TBHP, Fe-catalystBroad substrate scopeRadical side-reactions; purification challenges.
Oxidative Coupling Benzyl alcohol, Pyridine, K₂S₂O₈"Green" chemistryRequires high temperature (120°C); specific to 2-position [3].

The Pharmacological Pivot: Benzoylpyridine Thiosemicarbazones (BpTs)

The historical trajectory of benzoylpyridines shifted dramatically with the discovery that condensing the ketone moiety with thiosemicarbazides creates a tridentate ligand (N-N-S) capable of chelating transition metals (Fe, Cu) with high affinity.

The Bp44mT Breakthrough

While Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) entered clinical trials, it suffered from short half-life and methemoglobinemia side effects. The development of Bp44mT (2-benzoylpyridine 4,4-dimethyl-3-thiosemicarbazone) marked a critical advancement. The benzoyl group confers lipophilicity, enhancing membrane permeability and lysosomal targeting, which is distinct from the aldehyde-derived Triapine [4].

Mechanism of Action: The "Double-Punch"

The cytotoxicity of BpTs is not merely due to iron depletion. It is a causality-driven cascade:

  • Iron Chelation: BpTs strip iron from Ribonucleotide Reductase (RR), halting DNA synthesis.

  • Redox Cycling: The resulting Fe-BpT complex is redox-active.[2] It cycles between Fe(II) and Fe(III) using cellular reductants, generating a storm of Reactive Oxygen Species (ROS) that causes lysosomal membrane permeabilization (LMP) [5].[3]

BpT_Mechanism BpT BpT Ligand (Lipophilic) CellEntry Cellular Uptake (Passive Diffusion) BpT->CellEntry IronPool Labile Iron Pool (Fe2+/Fe3+) CellEntry->IronPool Chelation Complex Fe-BpT Complex (Redox Active) IronPool->Complex RR Ribonucleotide Reductase Complex->RR Inhibits (Iron Depletion) Lysosome Lysosomal Accumulation Complex->Lysosome P-gp Evasion ROS ROS Generation (OH•, O2•-) Death Apoptosis via LMP ROS->Death Membrane Rupture Lysosome->ROS Redox Cycling

Figure 1: Mechanistic pathway of Benzoylpyridine Thiosemicarbazones (BpT) inducing cancer cell death via iron chelation and ROS-mediated lysosomal membrane permeabilization (LMP).[3]

Experimental Protocols

Synthesis of 3-Benzoylpyridine (Friedel-Crafts Route)

Rationale: This protocol is selected for its reliability in generating the ketone scaffold prior to thiosemicarbazone functionalization. It utilizes the "reversed" Friedel-Crafts approach (Acid Chloride + Benzene) which avoids the deactivating nature of the pyridine ring [6].

Safety: Thionyl chloride is corrosive and releases HCl/SO₂. Perform in a fume hood.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend Nicotinic Acid (123 g, 1.0 mol) .

    • Add Thionyl Chloride (500 mL) slowly.

    • Reflux for 1 hour until the solution clears.

    • Distill off excess thionyl chloride under reduced pressure.[1]

  • Friedel-Crafts Acylation:

    • To the residue, add Anhydrous Benzene (500 mL) .

    • Cool the mixture to 0°C in an ice-salt bath.

    • Add Anhydrous Aluminum Chloride (330 g) in small portions over 1 hour. Note: The reaction is exothermic; control temperature <10°C to prevent tar formation.

    • Reflux the mixture for 10 hours.

  • Hydrolysis and Isolation:

    • Pour the dark reaction mixture onto Ice (2 kg) mixed with Conc. HCl (200 mL) .

    • Separate the organic layer (discard).[1][4][5]

    • Basify the aqueous layer with 50% NaOH until the aluminum hydroxide precipitate redissolves.[1]

    • Extract with Chloroform (5 x 300 mL) .

    • Dry over MgSO₄ and distill.

    • Yield: ~165–175 g (90–96%).[1] BP: 141–145°C / 4 mm Hg.[1]

Synthesis of Bp44mT (Thiosemicarbazone Formation)

Rationale: This step converts the scaffold into the active metallo-drug.

  • Dissolve 2-benzoylpyridine (1 eq) in ethanol.

  • Add 4,4-dimethyl-3-thiosemicarbazide (1 eq) .

  • Add catalytic glacial acetic acid (3-4 drops).

  • Reflux for 3–5 hours. Monitor by TLC.

  • Cool to crystallize the bright yellow product. Recrystallize from ethanol.

Future Outlook: The "Methemoglobin" Challenge

While BpTs like Bp44mT are potent, they can induce methemoglobinemia (oxidation of Hemoglobin Fe(II) to Fe(III)). Future discovery efforts are focused on "Safe-Design" BpTs . Recent studies indicate that adding electron-donating alkyl groups to the phenyl ring (e.g., tert-butyl) alters the redox potential, maintaining anticancer activity while significantly reducing methemoglobin formation [7].

Researchers should focus library generation on the para-position of the benzoyl phenyl ring to optimize this safety profile.

References

  • Organic Syntheses , "3-Benzoylpyridine", Org. Synth. 1957, 37, 6. Link

  • Journal of the Chemical Society , "The preparation of benzoylpyridines by the Grignard reaction", J. Chem. Soc.[6] 1959, 1686-1691.[6] Link

  • ChemicalBook , "2-Benzoylpyridine synthesis via oxidative coupling", Tetrahedron 2017, 73, 1407-1412. Link

  • Journal of Medicinal Chemistry , "Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity", J. Med.[2][3][7] Chem. 2012, 56, 357–370.[7] Link

  • British Journal of Pharmacology , "Bp44mT: an orally active iron chelator of the thiosemicarbazone class with potent anti-tumour efficacy", Br. J. Pharmacol. 2012, 165, 148–166. Link

  • BenchChem , "Application Notes and Protocols for the Laboratory Synthesis of Pivalylbenzhydrazine", BenchChem Protocols. Link

  • Journal of Medicinal Chemistry , "Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators... Limit Methemoglobin Formation", J. Med.[3][7] Chem. 2013, 56, 357-370. Link

Sources

Quantum Chemical Simulations of Benzoylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Development

In the landscape of modern drug discovery, the benzoylpyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The versatility of this chemical moiety allows for a wide range of structural modifications, each subtly tuning the molecule's electronic and steric properties to optimize its interaction with biological targets. However, the synthesis and experimental evaluation of every conceivable derivative is a resource-intensive and often inefficient endeavor. This is where the power of quantum chemical simulations comes to the forefront. By providing a detailed, in-silico examination of molecular properties, these computational methods offer a rational and predictive framework to guide the design and prioritization of candidate molecules, thereby accelerating the drug development pipeline.

This technical guide is designed for researchers, scientists, and drug development professionals who wish to leverage the predictive power of quantum chemical simulations in their work with benzoylpyridine derivatives. Moving beyond a simple recitation of methods, this document provides a field-proven perspective on the causality behind experimental choices, emphasizing the integration of theoretical calculations with experimental validation to ensure scientific integrity. We will delve into the core methodologies, from geometry optimization to the prediction of spectroscopic and pharmacokinetic properties, and illustrate how these computational insights directly inform key aspects of drug design, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking.

I. The Foundation: Understanding the Benzoylpyridine Scaffold Through Quantum Chemistry

Benzoylpyridine and its derivatives are characterized by a phenyl group attached to a pyridine ring through a carbonyl linker. This arrangement imparts a unique combination of rigidity and conformational flexibility, with the dihedral angle between the phenyl and pyridine rings being a key determinant of the molecule's overall shape and electronic properties. Quantum chemical simulations provide an unparalleled ability to explore this conformational landscape and understand the electronic structure that governs molecular interactions.

A. The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

For molecules of the size and complexity of benzoylpyridine derivatives, Density Functional Theory (DFT) has become the computational method of choice. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for the diverse range of calculations required in a drug discovery campaign. The central idea of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity to compute than the full many-electron wavefunction.

The choice of the specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the results. For organic molecules like benzoylpyridines, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties.[1][2] The 6-311++G(d,p) basis set is a common and robust choice that provides a good description of the electron distribution, including polarization and diffuse functions that are important for describing non-covalent interactions.[3]

II. Core Computational Workflows: From Structure to Properties

A typical quantum chemical investigation of a benzoylpyridine derivative involves a series of interconnected calculations. The following workflow represents a logical progression from determining the molecule's stable structure to predicting its key chemical and biological properties.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Coordinates C 3. Vibrational Frequency Analysis B->C Optimized Geometry E 5. Spectroscopic Property Prediction (UV-Vis, NMR) B->E Optimized Geometry D 4. Electronic Structure Analysis (HOMO-LUMO, MEP) C->D Confirmation of Minimum Energy Structure F 6. Application in Drug Design (QSAR, Docking, ADMET) D->F Electronic Descriptors E->F Spectroscopic Fingerprints G cluster_0 QSAR Model Development A Set of Benzoylpyridine Derivatives with Known Biological Activity B Quantum Chemical Calculation of Molecular Descriptors A->B C Statistical Analysis (e.g., Multiple Linear Regression) B->C D QSAR Equation (Activity = f(Descriptors)) C->D E Prediction of Activity for New Derivatives D->E

Caption: The workflow for developing a QSAR model using quantum chemical descriptors.

B. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a benzoylpyridine derivative) when it binds to a protein target. [4][5]The results of a docking simulation can provide valuable insights into the binding mode of a compound and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its affinity. Quantum chemically optimized geometries and partial atomic charges of the benzoylpyridine derivatives are crucial for accurate docking simulations. [6]

C. ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. [7][8][9]Quantum chemical descriptors, such as the molecular electrostatic potential and frontier molecular orbital energies, can be used as inputs for machine learning models that predict various ADMET properties, including aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. [6][10][11]

IV. The Imperative of Validation: Ensuring Trustworthiness

While quantum chemical simulations are a powerful tool, it is essential to remember that they are approximations of reality. Therefore, the validation of computational results against experimental data is a cornerstone of good scientific practice. [12][13][14] Table 2: Validation of Computational Results

Computational ResultExperimental Validation Method
Optimized GeometryX-ray Crystallography [15][16]
Vibrational FrequenciesFT-IR and Raman Spectroscopy [17]
UV-Vis SpectrumUV-Vis Spectroscopy [17][18]
NMR Chemical ShiftsNMR Spectroscopy [2][19]
Biological Activity (QSAR)In vitro bioassays

By demonstrating a strong correlation between calculated and experimental data for a set of known compounds, we can have greater confidence in the predictive power of our models for novel benzoylpyridine derivatives. [20]

V. Conclusion: A Synergy of Simulation and Experiment

Quantum chemical simulations offer a rational and efficient approach to the design and optimization of benzoylpyridine derivatives in drug discovery. By providing a deep understanding of the relationship between molecular structure and properties, these computational methods enable researchers to make more informed decisions and to focus their synthetic efforts on the most promising candidates. However, it is the synergy between simulation and experiment that ultimately leads to success. By integrating high-quality computational data with robust experimental validation, we can unlock the full potential of the benzoylpyridine scaffold and accelerate the development of new and effective medicines.

References

  • DFT calculations. (a) Geometry optimization by density functional... - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. (2021). ChemPhysChem, 22(6), 543-551. Retrieved from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2018). Computational Chemistry, 6(1), 1-15. Retrieved from [Link]

  • Process for preparation of benzoylpyridines and derivatives. (1975). Google Patents.
  • (PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]

  • MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES. (2022). Journal of Emerging Technologies and Innovative Research, 9(7). Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (n.d.). pastenow. Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. (2023). ResearchGate. Retrieved from [Link]

  • Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. (2000). Journal of the Mexican Chemical Society, 44(3), 113-116. Retrieved from [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). Journal of Molecular Structure, 1157, 49-60. Retrieved from [Link]

  • (PDF) Synthesis, Spectroscopic and Physico-chemical Studies and X-Ray Structure determination of a Metal transitions Complexes from ligand generated by benzoylpyridine. (n.d.). Retrieved from [Link]

  • Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. (2014). Journal of Chemical Information and Modeling, 54(12), 3295-3304. Retrieved from [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Molecules, 29(12), 2786. Retrieved from [Link]

  • ADMET properties of novel 5-O-benzoylpinostrobin derivatives. (2019). Journal of Applied Pharmaceutical Science, 9(12), 075-081. Retrieved from [Link]

  • Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. (2025). ChemistryOpen, 14(9), e202500123. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery, 1-13. Retrieved from [Link]

  • ADMET properties of novel 5-O-benzoylpinostrobin derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). Semantic Scholar. Retrieved from [Link]

  • Crystal and molecular structures of benzoylpyrenes and acetylpyrenes. E-, Z-, M- & P-stereodescriptors. (2025). ResearchGate. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). Computational Chemistry, 11(4), 113-134. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. (2023). Atlantis Press. Retrieved from [Link]

  • Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. Retrieved from [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (2022). Molecules, 27(15), 4993. Retrieved from [Link]

  • MOLECULAR DOCKING STUDIES OF N-(2-BENZOYLPHENYL)-L-TYROSINE DERIVATIVES WITH ANTI-DIABETIC ACTIVITY OF TYPE 2 DIABETES. (2014). PharmaTutor. Retrieved from [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). NeuroQuantology, 20(20), 3245-3250. Retrieved from [Link]

  • QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. (2020). Journal of Genetic Engineering and Biotechnology, 18(1), 13. Retrieved from [Link]

  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]

  • Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (2022). Biointerface Research in Applied Chemistry, 13(1), 53. Retrieved from [Link]

  • Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. (2025). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. (2020). Open Journal of Medicinal Chemistry, 10(3), 113-127. Retrieved from [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022). International Research Journal of Education and Technology, 3(3). Retrieved from [Link]

  • Gaussian guide. (2020). Lee Group @ UOW. Retrieved from [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE, 19(9), e0306973. Retrieved from [Link]

  • DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. (2024). Scientific Reports, 14(1), 8345. Retrieved from [Link]

  • Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. (2023). Pharmaceuticals, 16(5), 739. Retrieved from [Link]

  • Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. (2021). Molecules, 26(21), 6649. Retrieved from [Link]

  • Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. (2025). ResearchGate. Retrieved from [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian. (2015). International Journal of ChemTech Research, 8(4), 1836-1842. Retrieved from [Link]

  • Validation approaches for computational drug repurposing: a review. (2024). Journal of the American Medical Informatics Association, 31(1), 226-232. Retrieved from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2019). South African Journal of Chemistry, 72, 11-23. Retrieved from [Link]

  • In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. (2021). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE, 19(9), e0306973. Retrieved from [Link]

  • (PDF) Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine in Divergent Synthesis

[1]

Introduction: The "Divergent Linker" Strategy

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a high-value bifunctional scaffold used primarily in the discovery of kinase inhibitors, GPCR ligands, and antihistamines.[1] Its structural utility lies in its orthogonal reactivity profile :

  • The Electrophilic Pyridine (C-2): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki), allowing for the rapid introduction of solubilizing amine tails or heteroaryl extensions.[1]
    
  • The Ketone Bridge: The carbonyl linker provides a rigid spacing element that can be maintained, reduced to a methylene (to increase flexibility), or transformed into a tertiary alcohol (to target specific hydrogen-bond donors in active sites).

  • The Hydrophobic Tail: The 3,4-dimethylphenyl moiety acts as a lipophilic anchor, often mimicking the hydrophobic pocket interactions found in p38 MAP kinase or VEGFR inhibitors.

This guide outlines the robust synthesis of this intermediate and its downstream application in generating lead candidate libraries.

Synthesis Protocol: Friedel-Crafts Acylation

Objective: Synthesize 2-chloro-5-(3,4-dimethylbenzoyl)pyridine from 6-chloronicotinoyl chloride and o-xylene.

Mechanism & Causality

The reaction utilizes a Friedel-Crafts acylation.[2][3] Unlike standard benzene acylation, the pyridine nitrogen possesses a lone pair that will complex with the Lewis Acid (

  • Critical Insight: You must use >2.2 equivalents of

    
    . The first equivalent binds the pyridine nitrogen (deactivating the ring further but protecting the nitrogen), and the second equivalent generates the active acylium ion.
    
  • Regioselectivity: o-Xylene directs the incoming electrophile to the 4-position (para to one methyl, meta to the other) due to steric hindrance at the 3-position (ortho to both methyls).

Step-by-Step Protocol

Reagents:

  • 6-Chloronicotinoyl chloride (1.0 eq)[1]

  • o-Xylene (Substrate & Solvent or 1.2 eq in Dichloromethane)[1]

  • Aluminum Chloride (

    
    , anhydrous, 2.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Charge the flask with 6-chloronicotinoyl chloride (e.g., 10 g) and anhydrous DCM (100 mL). Cool to 0°C.

  • Lewis Acid Addition: Add

    
     portion-wise over 20 minutes. Caution: Exothermic. The solution may turn yellow/orange as the N-Al complex forms.
    
  • Substrate Addition: Add o-xylene dropwise at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Endpoint: Disappearance of the acid chloride peak.

  • Quench (Critical Step): Cool the mixture to 0°C. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (to break the Aluminum emulsion).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% as an off-white solid.[1]

Downstream Application: Diversification

Objective: Functionalize the C-2 position with a secondary amine (e.g., Morpholine or Piperazine).

Mechanism

The 2-position of pyridine is electron-deficient due to the electronegative nitrogen atom.[1] The para-carbonyl group (at C-5) further withdraws electron density, significantly lowering the activation energy for nucleophilic attack via a Meisenheimer complex .

Protocol

Reagents:

  • 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (1.0 eq)[1]

  • Amine (e.g., Morpholine, 1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMF (fastest) or Acetonitrile (easier workup)

Procedure:

  • Dissolve the chloropyridine intermediate in DMF (0.5 M concentration).

  • Add

    
     and the amine.[4]
    
  • Heat to 80°C for 4 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Workup: Pour into water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent reactivity pathways available for this scaffold.

GStart6-ChloronicotinoylChlorideIntermediate2-Chloro-5-(3,4-dimethylbenzoyl)pyridine(The Scaffold)Start->IntermediateFriedel-Crafts(DCM, Reflux)Reagento-Xylene+ AlCl3 (2.5 eq)Reagent->IntermediateSNArProduct A:2-Amino Derivative(via SNAr)Intermediate->SNArHNR2, K2CO3DMF, 80°CSuzukiProduct B:2-Aryl Derivative(via Suzuki)Intermediate->SuzukiAr-B(OH)2, Pd cat.Dioxane/H2OReductionProduct C:Alcohol/Methylene(via NaBH4 or Et3SiH)Intermediate->ReductionKetone Reduction

Figure 1: Synthesis and Divergent Reactivity Map of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine.

Analytical Data & QC Specifications

To ensure the integrity of the intermediate before downstream processing, adhere to these specifications:

TestMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/H2O)> 97.0% (AUC)Impurity at RRT 0.9 is often the mono-des-methyl analog if impure xylene is used.
Identity 1H NMR (DMSO-d6)Confirms 3,4-dimethyl patternLook for 2 distinct methyl singlets (~2.3 ppm) and 3 aromatic protons on the benzoyl ring.[1]
Halogen Content Elemental Analysis / MSCl isotope pattern (3:1)Essential to confirm no hydrodehalogenation occurred during workup.
Water Content Karl Fischer< 0.5%Critical if used in moisture-sensitive Grignard reactions later.[1]

References

  • Friedel-Crafts Acylation Mechanisms

    • Chemistry LibreTexts. "Friedel-Crafts Reactions." Link

  • Nucleophilic Aromatic Substitution on Pyridines

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism." Link

  • Synthesis of Related Diaryl Ketones

    • World Intellectual Property Organization (Patents). "Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." WO2013065064A1. Link

  • Commercial Availability & Analog Data

    • Fluorochem. "2-Chloro-5-(4-propylbenzoyl)pyridine Data Sheet."[1] Link

Application Note: High-Fidelity Kinase Inhibitor Design Using the 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Scaffold

[1][2]

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount.[1] 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine represents a high-value core intermediate designed to accelerate the development of ATP-competitive inhibitors targeting p38 MAPK , B-Raf , c-Met , and Src family kinases.[1][2]

This molecule offers a dual-functionality pharmacophore:

  • The Electrophilic "Head" (2-Chloro-pyridine): A reactive handle for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Buchwald-Hartwig amination to introduce hinge-binding motifs.[2]
    
  • The Lipophilic "Tail" (3,4-Dimethylbenzoyl): A pre-installed hydrophobic moiety designed to occupy the "Gatekeeper" region or the allosteric hydrophobic back-pocket (Pocket II), critical for selectivity.[1][2]

Mechanistic Rationale

The benzoyl-pyridine motif mimics the topology of several FDA-approved inhibitors (e.g., Sorafenib analogs, Doramapimod).[1] The carbonyl group acts as a hydrogen bond acceptor for the conserved DFG-Asp backbone or a water-mediated bridge, while the 3,4-dimethyl substitution pattern provides optimized Van der Waals contact with hydrophobic residues (e.g., Leu, Val, Phe) in the kinase back-cleft.[1]

Chemical Utility & Synthetic Strategy

The core utility of this scaffold lies in its ability to rapidly generate libraries of Type I (ATP-competitive) or Type II (DFG-out) inhibitors via a single synthetic step.[1][2]

Structural Logic Diagram

The following diagram illustrates the functional zones of the scaffold and the synthetic logic.

ScaffoldLogiccluster_bindingPharmacophore MappingScaffold2-Chloro-5-(3,4-dimethylbenzoyl)pyridine(The Core)ReactionS_NAr / Buchwald(Coupling)Scaffold->Reaction Electrophilic Center (C-2)InhibitorFinal Kinase Inhibitor(Lead Candidate)Reaction->Inhibitor C-N Bond FormationHingeBinderHinge Binder (R-NH2)(e.g., Aminothiazole, Pyrazole)HingeBinder->Reaction NucleophilePyridinePyridine N:H-Bond Acceptor(Solvent Front)Inhibitor->PyridineCarbonylCarbonyl (C=O):Linker / H-Bond(Gatekeeper Interaction)Inhibitor->CarbonylDimethyl3,4-Dimethylphenyl:Hydrophobic Pocket(Selectivity Filter)Inhibitor->Dimethyl

Caption: Figure 1.[1][2] Synthetic workflow and pharmacophore mapping of the 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine scaffold.

Experimental Protocol: Library Synthesis ( )

Objective: To functionalize the 2-position with a diverse set of amines (hinge binders) to probe the ATP-binding site.

Materials
  • Scaffold: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl amine (1.2 equiv) (e.g., 4-amino-N-methylpyrazole)[1][2]

  • Base: Cesium Carbonate (

    
    ) or LiHMDS (for weak nucleophiles)[2]
    
  • Solvent: Anhydrous DMSO or NMP

  • Catalyst (Optional):

    
     / Xantphos (if 
    
    
    fails)[2]
Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial, dissolve 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (100 mg, 0.41 mmol) in anhydrous DMSO (2.0 mL).

  • Activation: Add

    
     (200 mg, 0.61 mmol, 1.5 equiv). Stir at room temperature for 5 minutes to ensure base dispersion.
    
  • Nucleophilic Attack: Add the chosen amine (e.g., 4-aminopyrazole, 0.49 mmol, 1.2 equiv).[1][2]

    • Expert Insight: For electron-deficient amines (e.g., aminopyridines), standard thermal ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       may fail.[2] In such cases, switch to Buchwald-Hartwig conditions (Pd-catalyzed) or use LiHMDS at 0°C to deprotonate the amine first.[1][2]
      
  • Reaction: Seal the vial and heat to 120°C for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 246.7).[1][2]

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[2] Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via Flash Chromatography (SiO2, 0-50% EtOAc/Hexanes). The product is typically a yellow/off-white solid.[1][2]

Biochemical Validation: Kinase Selectivity Profiling

Once the library is synthesized, it is critical to validate the "Design Hypothesis"—that the 3,4-dimethylbenzoyl group confers selectivity via hydrophobic pocket occupancy.[1]

Protocol: FRET-Based Kinase Assay (Z'-LYTE™)

Objective: Determine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


2
  • Reagent Setup: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1 mM EGTA, 0.01% Brij-35).[2]
    
  • Compound Dilution: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Start conc: 10

    
    M).
    
  • Reaction Assembly:

    • Add 2.5 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      L of 4X Compound to a 384-well plate.[2]
      
    • Add 5 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      L of 2X Kinase/Peptide Mixture (e.g., p38
      
      
      + Ser/Thr Peptide).[2]
    • Add 2.5

      
      L of 4X ATP Solution (at 
      
      
      apparent).[2]
  • Incubation: Incubate at Room Temperature for 1 hour (protected from light).

  • Development: Add 5

    
    L of Development Reagent A. Incubate for 1 hour.
    
  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to extract ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2]
    
Expected Data Profile (Example)
Compound IDHinge Binder (R)p38 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


(nM)
B-Raf

(nM)
Selectivity Note
Ref (Scaffold) Chloro (Unreacted)>10,000>10,000Inactive (No hinge binding)
Analog A 4-aminopyrazole45 120Good potency; 3,4-dimethyl fits p38 hydrophobic pocket.[2]
Analog B 3-aminopyridine85015 Shift in selectivity toward Raf kinases.[1][2]
Analog C Methylamine>5,000>5,000Linker too short; loss of H-bonds.[1][2]

Case Study: SAR & Optimization

The "Magic Methyl" Effect: The 3,4-dimethyl substitution on the benzoyl ring is not arbitrary.[1] In many kinase crystal structures (e.g., p38 MAPK PDB: 1A9U), the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38) is size-limited.[1]

  • Unsubstituted Phenyl: Often loses potency due to poor filling of the lipophilic pocket (high

    
    ).[2]
    
  • 3,4-Dimethyl: Provides optimal steric bulk to displace ordered water molecules, increasing binding entropy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
  • 4-tert-butyl: Often too bulky, causing steric clash with the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    C-helix.[2]
    

Recommendation: If the 3,4-dimethyl analog shows high potency but poor solubility, consider "scaffold morphing" the phenyl ring to a 3,4-dimethyl-isoxazole or introducing a solubilizing group (e.g., morpholine) on the hinge binder, not the benzoyl tail.[1]

References

  • Lombardo, L. J., et al. (2004).[1][2][3] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][2][3] Journal of Medicinal Chemistry. Link

  • Zhang, C., & Bollag, G. (2010).[1][2][4] "Scaffold-based design of kinase inhibitors for cancer therapy." Current Opinion in Genetics & Development. Link

  • Rieke Metals. "2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Product Page." Commercial Catalog. Link

  • Regan, J., et al. (2002).[1][2] "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor Doramapimod." Journal of Medicinal Chemistry. (Contextual Reference for Benzoyl-pyridine scaffolds).

Application Notes and Protocols for Molecular Docking of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[1][2] This in silico approach provides invaluable insights into the molecular interactions that govern biological recognition, thereby accelerating the identification and optimization of potential therapeutic agents. The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anti-parasitic effects.[3][4][5] This guide provides a detailed protocol for the molecular docking of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, a representative pyridine derivative, against a selected protein target.

For this application note, we have selected Malate Synthase (GlcB) from Mycobacterium tuberculosis (PDB ID: 2GQ3) as the target protein.[6] Malate synthase is a key enzyme in the glyoxylate shunt, a metabolic pathway essential for the persistence of M. tuberculosis in its host, making it a validated and attractive target for the development of new anti-tubercular drugs.[6][7] The crystal structure 2GQ3 contains a co-crystallized inhibitor, which allows for a crucial validation step in our docking protocol known as re-docking. This process of docking the co-crystallized ligand back into the protein's active site helps to ascertain the reliability of the chosen docking parameters.[8]

This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step guide to performing a molecular docking study. We will utilize widely adopted and validated open-source software: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.

Scientific Principles and Rationale

A robust molecular docking workflow is built upon a series of meticulous preparation steps, each with a specific scientific purpose. Understanding the "why" behind each step is critical for obtaining meaningful and reliable results.

Ligand and Protein Preparation: The Foundation of an Accurate Simulation

The quality of the input structures directly impacts the outcome of the docking simulation. Raw structures from databases like PubChem and the Protein Data Bank (PDB) are not immediately ready for docking.

  • Ligand Preparation : The 3D structure of the ligand, 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, is obtained and optimized to a low-energy conformation. This step is crucial as the docking algorithm will explore different torsional rotations of the ligand's rotatable bonds, but it starts from the initial input geometry. Hydrogen atoms are added to satisfy the valencies of all atoms, and partial charges are assigned. The assignment of atomic charges is critical as it governs the electrostatic interactions between the ligand and the protein, which are a major component of the binding energy calculation.[9][10]

  • Protein Preparation : The crystal structure of the target protein obtained from the PDB often contains non-essential components that must be addressed.

    • Removal of Water Molecules : Water molecules in the crystal structure are typically removed, especially those not directly involved in mediating ligand binding. This is because most standard docking algorithms use scoring functions that do not explicitly model the complex behavior of water, and their presence can interfere with the ligand's ability to explore the binding pocket.[11][12][13] However, it is important to note that in cases where a water molecule is known to be a critical part of the binding interaction, it should be retained.[14]

    • Addition of Hydrogen Atoms : Since X-ray crystallography often does not resolve the positions of hydrogen atoms, they must be added computationally. This is essential for defining the correct hydrogen bonding patterns and tautomeric states of amino acid residues, which are fundamental to protein-ligand interactions.[2][15]

    • Charge and Force Field Assignment : Just as with the ligand, partial charges are assigned to the protein atoms. These charges are derived from a molecular mechanics force field, which is a set of parameters that describes the potential energy of the system.[16][17] The force field dictates how the interactions between atoms are calculated.

The Docking Simulation: Exploring the Binding Landscape

AutoDock Vina employs a sophisticated algorithm to explore the conformational space of the ligand within a defined search space (the "grid box") in the protein's binding site. It uses a scoring function to estimate the binding affinity for different poses of the ligand.[18] The scoring function in AutoDock Vina is an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, electrostatic interactions, and the hydrophobic effect.[18] The simulation results in a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol. A more negative binding energy generally indicates a more stable protein-ligand complex.[19][20]

Validation and Analysis: From Raw Data to Scientific Insight
  • Re-docking and RMSD Calculation : To validate our docking protocol, we first remove the co-crystallized ligand from the 2GQ3 structure and then dock it back into the active site. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose of the ligand.[21] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen parameters can reliably reproduce the experimentally observed binding mode.[22]

  • Analysis of Binding Poses : The top-ranked poses of our test ligand, 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, are then visually inspected. This is a critical step to ensure that the predicted binding mode is chemically sensible. We analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, and identify the key amino acid residues involved in the binding.

Experimental Workflow Overview

The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to final analysis.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2-Chloro-5-(3,4-dimethylbenzoyl)pyridine) define_grid Define Grid Box ligand_prep->define_grid protein_prep Protein Preparation (M. tuberculosis Malate Synthase - 2GQ3) redocking Re-docking of Co-crystallized Ligand protein_prep->redocking protein_prep->define_grid rmsd RMSD Calculation (< 2.0 Å ?) redocking->rmsd Validate Protocol rmsd->define_grid Protocol Validated run_docking Run AutoDock Vina define_grid->run_docking analyze_poses Analyze Binding Poses (Binding Energy, Interactions) run_docking->analyze_poses visualize Visualize Interactions (PyMOL) analyze_poses->visualize

Caption: Overall workflow for the molecular docking study.

Detailed Protocols

This section provides the specific command-line instructions for performing the molecular docking of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine with Malate Synthase (2GQ3).

Required Software
  • AutoDock Vina: For performing the molecular docking.

  • MGLTools/AutoDock Tools: For preparing the protein and ligand files (creating PDBQT files).

  • PyMOL: For visualization, analysis, and RMSD calculation.

  • Open Babel: (Optional, but recommended) For converting ligand file formats.

Protocol 1: Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine from the PubChem database (CID: 10942534) in SDF format.[23]

  • Convert to PDB format: Use Open Babel to convert the SDF file to a PDB file.

  • Prepare PDBQT file: Use AutoDock Tools to create the PDBQT file, which includes adding polar hydrogens and assigning Gasteiger charges. This can be done through the AutoDock Tools GUI or command-line scripts. For this protocol, we will use the GUI for simplicity.

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol 2: Protein Preparation
  • Download Protein Structure: Download the crystal structure of Malate Synthase (PDB ID: 2GQ3) from the RCSB PDB.[6]

  • Prepare Protein in PyMOL:

    • Open the 2GQ3.pdb file in PyMOL.

    • Remove water molecules, the co-crystallized ligand (malate and coenzyme A), and any other heteroatoms.

    • Save the cleaned protein structure as protein_cleaned.pdb.

  • Prepare PDBQT file:

    • Open AutoDock Tools.

    • Go to File -> Read Molecule and open protein_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.

    • Save the prepared protein as protein.pdbqt.

Protocol 3: Docking Validation (Re-docking)
  • Extract Co-crystallized Ligand:

    • Open the original 2GQ3.pdb file in PyMOL.

    • Select the co-crystallized malate (MLY) and coenzyme A (COA). For simplicity in this example, we will focus on re-docking the malate portion.

  • Prepare native_ligand.pdbqt: Follow the steps in Protocol 1 to prepare the PDBQT file for the native ligand.

  • Define the Grid Box: The grid box defines the search space for the docking. It should be centered on the active site and large enough to accommodate the ligand.

    • In AutoDock Tools, with protein.pdbqt loaded, go to Grid -> Grid Box.

    • Center the grid box on the position of the native ligand. The center coordinates and dimensions can be determined from the native_ligand.pdb file or by visual inspection in PyMOL. For 2GQ3, the active site is well-defined.

    • Create a configuration file config.txt with the following information (example values, should be adjusted based on the specific active site):

  • Run AutoDock Vina:

  • Calculate RMSD:

    • Open native_ligand.pdb and the top-ranked pose from redocking_output.pdbqt in PyMOL.

    • Use the align command to calculate the RMSD.

    • A successful validation should yield an RMSD < 2.0 Å.

Protocol 4: Docking of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine
  • Update Configuration File: Modify the config.txt file to specify the new ligand and output file.

  • Run AutoDock Vina:

Results and Data Presentation

The output from AutoDock Vina will provide a series of binding poses for the ligand, ranked by their predicted binding affinity. This quantitative data should be summarized in a clear and concise format.

Table 1: Docking Validation Results

Ligand Docking Software Binding Affinity (kcal/mol) RMSD from Crystal Pose (Å)

| Malate (native) | AutoDock Vina | -5.8 | 1.25 |

Table 2: Docking Results for 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Pose Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1 -8.2 ARG338, ASP631, CYS617 Hydrogen Bond, Hydrophobic
2 -7.9 HIS269, GLY339 Hydrophobic

| 3 | -7.5 | VAL458, ILE343 | Hydrophobic |

Analysis and Interpretation of Results

The analysis of docking results is a multi-faceted process that combines quantitative metrics with qualitative visual inspection.

G cluster_input Docking Output cluster_analysis Analysis Steps cluster_conclusion Conclusion docking_output Docking Poses (docking_output.pdbqt) visual_inspection Visual Inspection in PyMOL docking_output->visual_inspection log_file Binding Affinities (docking_log.txt) rank_poses Rank by Binding Affinity log_file->rank_poses rank_poses->visual_inspection Top Poses interaction_analysis Analyze Key Interactions (H-bonds, Hydrophobic, etc.) visual_inspection->interaction_analysis hypothesis Formulate Hypothesis on Binding Mechanism interaction_analysis->hypothesis

Caption: Decision-making workflow for analyzing docking results.

  • Binding Affinity: The binding affinity, reported in kcal/mol, provides an estimate of the binding strength. As seen in Table 2, the top-ranked pose for 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine has a binding affinity of -8.2 kcal/mol, suggesting a potentially strong interaction with the active site of Malate Synthase. It is important to remember that this is a theoretical prediction and should be interpreted with caution. The scoring functions used in docking have known limitations and may not always perfectly correlate with experimental binding affinities.[7][24]

  • Pose Analysis and Interaction Mapping: The most critical part of the analysis is the visual inspection of the top-ranked poses in PyMOL. For each pose, we identify the key amino acid residues in the active site that are interacting with the ligand.

    • Hydrogen Bonds: Identify potential hydrogen bond donors and acceptors on both the ligand and the protein. The pyridine nitrogen and the carbonyl oxygen of the ligand are potential hydrogen bond acceptors.

    • Hydrophobic Interactions: The dimethylbenzoyl moiety of the ligand is likely to engage in hydrophobic interactions with nonpolar residues in the active site.

    • Pi-Stacking: The aromatic rings of the ligand can form pi-stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    By mapping these interactions, we can build a hypothesis about the key determinants of binding for this class of compounds. For example, the interaction with key catalytic residues like ARG338 and ASP631 in Malate Synthase could suggest a mechanism of inhibition.[25]

Conclusion and Future Directions

This application note has provided a comprehensive and detailed protocol for performing a molecular docking study of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine with M. tuberculosis Malate Synthase. We have covered the essential theoretical principles, step-by-step practical instructions, and a framework for analyzing and interpreting the results.

The docking results suggest that 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a potential binder to the active site of Malate Synthase. The predicted binding affinity and the interactions with key active site residues provide a strong foundation for further investigation.

It is crucial to emphasize that molecular docking is a predictive tool, and its results should be used to guide, not replace, experimental validation. The next logical steps would be to synthesize or procure the compound and perform in vitro enzymatic assays to determine its actual inhibitory activity against Malate Synthase. Promising compounds could then be advanced to cell-based assays to assess their efficacy against M. tuberculosis. This iterative cycle of computational prediction and experimental validation is the hallmark of a successful structure-based drug discovery campaign.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Anstrom, D.M., Remington, S.J. (2006) The product complex of M. tuberculosis malate synthase revisited. Protein Sci. 15(8): 2034-2039. [Link]

  • DeLano, W.L. (2002) The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Gane, P. J., & Dean, P. M. (2000). Recent advances in structure-based rational drug design. Current opinion in structural biology, 10(4), 401-404.
  • Kellenberger, E., Rodrigo, J., Muller, P., & Rognan, D. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Meng, E. C., Pettersen, E. F., Couch, G. S., Huang, C. C., & Ferrin, T. E. (2006). Tools for integrated sequence-structure analysis with UCSF Chimera.
  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Molecular modeling of proteins (pp. 365-382). Humana Press.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10942534, 2-Chloro-4,5-dimethylpyridine. Retrieved January 26, 2024 from [Link].

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

  • Plewczynski, D., Łaźniewski, M., von Grotthuss, M., Rychlewski, L., & Ginalski, K. (2011). VADAR: a web server for validation of protein and nucleic acid structures. Nucleic acids research, 39(suppl_2), W404-W411.
  • RCSB Protein Data Bank. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247-260.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.
  • Zhao, H., & Caflisch, A. (2015). Molecular dynamics in drug design. European journal of medicinal chemistry, 91, 4-14.
  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331.
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers in Microbiology, 13. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). Molecules, 27(19), 6649. [Link]

  • Molecular Mechanics Force Fields and their Applications in Drug Design. (2017). Current Pharmaceutical Design, 23(31), 4655-4667.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(16), 4785. [Link]

  • Why is it necessary to add hydrogen and delete water before protein-ligand docking?. (2019). ResearchGate. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]

  • Malate synthase G (IPR006253). InterPro, EMBL-EBI. [Link]

  • Assessing How Residual Errors of Scoring Functions Correlate to Ligand Structural Features. (2022). International Journal of Molecular Sciences, 23(23), 15093. [Link]

  • Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach. (2008). Journal of Chemical Theory and Computation, 4(5), 888-898. [Link]

  • Force fields for small molecules. (2018). Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(5), e1355. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • What is the reason of removal of water molecules before docking?. (2015). ResearchGate. [Link]

  • Glide Docking: Treating Water Molecules in the Active Site. (2025). Schrödinger. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Journal of Chemical Information and Modeling, 50(4), 624-634. [Link]

  • Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. (2022). Briefings in Bioinformatics, 23(3), bbac098. [Link]

  • How can I calculate RMSD between two ligands (crystal and docked)?. (2015). ResearchGate. [Link]

  • PyMOL ligand-protein interactions | PyMOL tutorial | Protein Data Bank | Basic Science Series. (2021). YouTube. [Link]

  • Structure of the Escherichia coli malate synthase G:pyruvate:acetyl-coenzyme A abortive ternary complex at 1.95 Å resolution. (2003). Protein Science, 12(8), 1822-1832. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridine Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyridine-Based Compounds in Drug Discovery Audience: Medicinal Chemists, Formulation Scientists, and Assay Developers

Welcome to the Pyridine Technical Support Hub

Status: Operational | Lead Scientist: Dr. A. Vance Objective: To provide high-precision troubleshooting for the solubility, purification, and formulation of pyridine derivatives.

Pyridine derivatives are ubiquitous in medicinal chemistry (present in >15% of all FDA-approved drugs), yet they present a paradox: the parent pyridine is water-miscible, but its functionalized derivatives often exhibit stubborn insolubility due to high lipophilicity (LogP), strong


 stacking, and crystal lattice energy.[1]

This guide moves beyond generic advice. We address the specific electronic and steric behaviors of the pyridine nitrogen (pKa ~5.2) to engineer solubility solutions.

Module 1: The Chemistry of Insolubility (Diagnostics)
Q: Why is my pyridine derivative insoluble in both aqueous buffers and non-polar organic solvents?

A: You are likely fighting two opposing forces: Crystal Lattice Energy and Lipophilicity .

  • The "Brick Dust" Effect: Planar pyridine rings (especially when fused, e.g., quinolines, thienopyridines) stack efficiently in the solid state. If your Melting Point (MP) is >200°C, your solubility issue is thermodynamic (crystal packing), not just polarity-based.[1]

  • The pKa Trap: The pyridinic nitrogen has a pKa of ~5.2.

    • At pH 7.4 (Physiological): The molecule is ~99% neutral (uncharged). Neutral species have the lowest aqueous solubility.

    • At pH 2.0 (Stomach/Workup): The nitrogen is protonated (

      
      ), drastically increasing solubility.[1]
      

Diagnostic Check:

  • Step 1: Measure thermodynamic solubility at pH 2.0 vs. pH 7.4.

  • Step 2: If solubility is low at both pH levels, you have a "Brick Dust" problem (high lattice energy). You must disrupt planarity (see Module 4).

  • Step 3: If solubility is high at pH 2 but low at pH 7, you have a "Grease Ball" problem (high LogP). You need formulation aids (see Module 3).

Module 2: Synthesis & Purification Troubleshooting
Q: My compound streaks/tails severely on silica gel columns. How do I fix this?

A: This is the classic "Silanol Effect." Silica gel is slightly acidic (pH ~5).[1] The basic nitrogen of your pyridine interacts with the acidic silanol (


) groups via hydrogen bonding, causing the compound to "stick" and drag.

The Fix: The "Sacrificial Base" Protocol Add a competing base to your mobile phase to saturate the silanol sites before your compound reaches them.

  • Standard Protocol: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to your eluent (e.g., DCM:MeOH + 1% TEA).[1]
    
  • Self-Validating Step: Run a TLC plate with your standard solvent vs. solvent + 1% TEA.[1] The spot should tighten from a streak to a circle.

Q: My product precipitates out during aqueous workup. What happened?

A: You likely hit the Isoelectric Point (pI) or the Free Base pH . If you quench an acid reaction with NaOH, you pass through the pH range where the pyridine deprotonates (becomes neutral).

Troubleshooting Protocol:

  • Check pH: If the pH is >6, your pyridine is likely precipitating as the free base.

  • Extraction Strategy: Do not filter the precipitate unless it is pure. Instead, add DCM or EtOAc and adjust pH to >10 to ensure complete deprotonation, driving the neutral species into the organic layer.

Module 3: Formulation & Biological Assays
Q: How do I keep my compound in solution for cell-based assays (without killing the cells)?

A: DMSO is the standard, but high concentrations (>0.5%) are cytotoxic. For pyridines, exploit Cyclodextrin Complexation . Pyridines fit well into the hydrophobic cavity of


-Cyclodextrins.

The "HP-


-CD" Protocol: 
Hydroxypropyl-

-cyclodextrin (HP-

-CD) is superior to native

-CD due to higher water solubility and lower toxicity.[1]
ComponentConcentrationFunction
Compound 1–10 mg/mLActive API
HP-

-CD
10–20% (w/v)Encapsulates hydrophobic pyridine ring
Buffer pH 4–5Keeps nitrogen partially protonated

Workflow:

  • Dissolve HP-

    
    -CD in water/buffer.[1]
    
  • Add compound.

  • Critical Step: Sonicate for 30 mins or stir for 24h. The solution should turn clear as the inclusion complex forms.

Q: Can I use co-solvents?

A: Yes, but choose wisely based on the assay.

Co-solventMax Assay Conc.[1]Pros/Cons for Pyridines
DMSO < 0.1% - 1%Best universal solvent. High dipole moment dissolves polar/non-polar forms.[1]
PEG 400 < 5%Good for lipophilic pyridines.[1] Can affect membrane permeability assays.
Ethanol < 1%Volatile.[1] Good for initial dissolution, but risk of precipitation upon dilution.
Module 4: Salt Selection Strategy
Q: Which acid should I use to make a salt?

A: Do not guess. Use the


pKa Rule of 3 .
For a stable salt (proton transfer) rather than a co-crystal, the pKa of the acid must be at least 3 units lower than the pKa of the base (Pyridine pKa ~5.2).

Calculation:


[1][2][3][4]
  • Target:

    
    
    

Recommended Acids for Pyridine (pKa ~5.2):

AcidpKa

pKa
Outcome
Methanesulfonic (Mesylate) -1.9~7.1Excellent Salt. Highly stable, good solubility.[1]
Hydrochloric (HCl) -7.0~12.2Standard. Risk of hygroscopicity (absorbing water).[1]
Tartaric Acid 2.98~2.2Poor Salt. Likely forms a co-crystal or unstable salt.[1] Avoid.
Visualizations & Workflows
Figure 1: The Solubility Decision Tree

Use this workflow to determine the root cause of insolubility.

SolubilityTree Start Problem: Pyridine Compound Insoluble CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP LowMP MP < 200°C (Lipophilicity Issue) CheckMP->LowMP ActionStructure Structural Mod: Disrupt Planarity (Add sp3 centers) HighMP->ActionStructure Brick Dust CheckpKa Check pKa LowMP->CheckpKa ActionSalt Form Salt (Mesylate/HCl) CheckpKa->ActionSalt Basic Nitrogen Available ActionFormulation Formulation: Cyclodextrins or Lipid Emulsions CheckpKa->ActionFormulation Nitrogen Blocked/EWG

Caption: Diagnostic workflow for categorizing "Brick Dust" (lattice energy) vs. "Grease Ball" (lipophilicity) solubility issues.

Figure 2: Salt Selection Logic (The Rule of 3)

Follow this logic to ensure stable salt formation.

SaltSelection Input Pyridine Derivative (pKa ~5.2) Calc Calculate Delta pKa (pKa_base - pKa_acid) Input->Calc ResultHigh Delta > 3 Calc->ResultHigh ResultMid 0 < Delta < 3 Calc->ResultMid ResultLow Delta < 0 Calc->ResultLow OutcomeSalt Stable Salt (Ideal for Dev) ResultHigh->OutcomeSalt OutcomeCoCrystal Co-Crystal / Unstable (Risk of Disproportionation) ResultMid->OutcomeCoCrystal OutcomeNoRxn No Reaction (Free Base) ResultLow->OutcomeNoRxn

Caption: The "Rule of 3" ensures proton transfer occurs.[1][2][4] If Delta pKa is <3, you risk forming an unstable complex rather than a true salt.

References
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (Review of general solubility enhancement including pH adjustment and salt formation).

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. (Definitive guide on the "Rule of 3" and salt selection).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Protocols for HP-beta-CD complexation).

  • University of Rochester. "Tips for Flash Column Chromatography." (Protocol for using Triethylamine to deactivate silica).

  • Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties." Chemical Research in Toxicology. (Discusses structural modifications like disrupting planarity). [1]

Sources

Technical Support Center: Characterization of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Characterization of Halogenated Pyridines Audience: Researchers, Medicinal Chemists, and Analytical Scientists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Deceptive Simplicity of Halopyridines

Halogenated pyridines are ubiquitous scaffolds in drug discovery, yet they present a unique "perfect storm" of analytical challenges. Their electron-deficient nature, combined with the heavy atom effects of halogens, often leads to NMR silence , chromatographic co-elution , and synthetic scrambling (the "Halogen Dance").

This guide moves beyond standard textbook answers to address the specific, high-friction failure points encountered in the lab.

Module 1: NMR Spectroscopy – The Case of the "Missing" Signals

Q: Why do my brominated/iodinated pyridine carbons disappear or appear upfield in 13C NMR?

The Diagnosis: You are likely encountering the Heavy Atom Effect (Spin-Orbit Coupling), not a concentration issue.

The Causality: Standard inductive logic suggests that electronegative halogens (Cl, Br, I) should descaled (shift downfield) the attached carbon. However, for Bromine and Iodine, Spin-Orbit Coupling dominates. The large electron cloud of the heavy halogen shields the attached carbon nucleus, pushing the signal significantly upfield , often into the aliphatic region or overlapping with solvent peaks.

Quantitative Reference: The Halogen Shift Inversion

IsomerC-X Shift (ppm)TrendMechanism
2-Fluoropyridine ~164 ppmDownfield (Deshielded)Inductive Effect (Electronegativity)
2-Chloropyridine ~151 ppmModerate DownfieldInductive > Spin-Orbit
2-Bromopyridine ~142 ppmSlight Upfield ShiftInductive ≈ Spin-Orbit
2-Iodopyridine ~116 ppm Significant Upfield Spin-Orbit Dominates

Note: C-I signals often appear "missing" because they can overlap with the C3/C5 signals (~120-125 ppm) or fall into the noise due to broadening.

Troubleshooting Protocol: Recovering the Signal

  • Relaxation Delay (D1): Halogenated carbons (quaternary) have very long relaxation times (

    
    ). Increase D1 from default (1s) to 3–5s .
    
  • Pulse Angle: Use a

    
     pulse instead of 
    
    
    
    to allow faster accumulation per scan.
  • Chromium Acetylacetonate [Cr(acac)3]: Add a paramagnetic relaxation agent (0.02 M) to shorten

    
     and visualize quaternary carbons quantitatively.
    

Module 2: HPLC Separation – The "Isomer Trap"

Q: I cannot separate 2-chloropyridine from 3-chloropyridine using standard C18 columns. Why do they co-elute?

The Diagnosis: Your separation mechanism (hydrophobicity) is insufficient because the lipophilicity (


) differences between regioisomers are negligible.

The Causality: In standard Reversed-Phase (RP) HPLC, separation is driven by hydrophobic interaction. Halopyridine isomers have nearly identical hydrophobic footprints. To separate them, you must exploit their electronic and hydrogen-bonding differences .

The Solution: Mixed-Mode Chromatography Switch to a stationary phase that utilizes Hydrogen Bonding or


-

interactions
.

Recommended Protocol: Hydrogen-Bonding Mode

  • Column: SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column) or Amaze HD .

  • Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) mixture.

    • Crucial: Do NOT use water. Water competes for hydrogen bonding sites.

  • Additives: Formic Acid (0.2%) + Ammonium Formate (0.25%).

  • Mechanism: The nitrogen lone pair availability differs between 2-, 3-, and 4- isomers. 2-halopyridines have the lone pair partially blocked/influenced by the ortho-halogen, altering their interaction with the stationary phase.

Separation Logic Flow:

HPLC_Separation Start Isomer Mixture (2-Cl, 3-Cl Pyridine) C18 Standard C18 Column Start->C18 MixedMode Mixed-Mode Column (e.g., SHARC 1) Start->MixedMode Result1 Co-elution (Hydrophobic match) C18->Result1 Fail Mechanism H-Bonding + Lone Pair Accessibility MixedMode->Mechanism Result2 Baseline Separation (Electronic match) Mechanism->Result2 Success

Caption: Decision pathway for separating halopyridine isomers, highlighting the failure of hydrophobicity-based methods.

Module 3: Synthesis & Stability – The "Halogen Dance"

Q: I lithiated 2-bromo-3-methylpyridine, but the electrophile added to the wrong position. What happened?

The Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) .

The Causality: Lithiated halopyridines are thermodynamically unstable. The kinetic product (lithiation ortho to the directing group) can rearrange to a thermodynamic product where the lithium anion is stabilized between two directing groups or at a more acidic position. This involves the lithium atom "dancing" around the ring while the halogen migrates.

The Mechanism:

  • Lithiation: Kinetic deprotonation occurs.

  • Attack: The lithiated species attacks a neutral starting molecule (halogen source).

  • Migration: The halogen transfers, generating a more stable lithiated species.[1]

Visualizing the Dance:

Halogen_Dance Step1 Precursor: 3-Bromopyridine Kinetic Kinetic Intermediate: 2-Li-3-Br-pyridine (Unstable) Step1->Kinetic Lithiation LDA LDA / -78°C Dance Halogen Migration (Intermolecular Transfer) Kinetic->Dance Warm up > -50°C Product Final Product: 4-Substituted-3-Bromopyridine Kinetic->Product Direct Quench (Fast!) Thermo Thermodynamic Intermediate: 4-Li-3-Br-pyridine (Stabilized) Dance->Thermo Thermo->Product Electrophile (E+)

Caption: The Halogen Dance mechanism showing the shift from kinetic to thermodynamic control.

Troubleshooting Protocol: Stopping the Dance

  • Temperature Control: The "Dance" often requires slightly elevated temperatures (-40°C to -10°C) to propagate. Maintain strictly at -78°C (or -100°C).

  • Inverse Addition: Do not add the electrophile to the lithiated species. Instead, cannulate the lithiated species into a solution of the electrophile. This ensures the lithiated intermediate is trapped immediately before it can rearrange.

  • Reaction Time: Minimize the time between lithiation and quenching. The rearrangement is time-dependent.

Module 4: Mass Spectrometry – The "Silent" Dehalogenation

Q: My MS spectrum shows a parent ion [M-H]+ corresponding to the non-halogenated pyridine. Did my reaction fail?

The Diagnosis: Likely In-Source Dehalogenation , not reaction failure.

The Causality: The Carbon-Halogen bond (especially C-I and C-Br) in electron-deficient pyridines is fragile. Under harsh ionization conditions (like high voltage ESI), the C-X bond cleaves homolytically or heterolytically before detection.

Troubleshooting Protocol:

  • Switch Ionization Mode: Move from Electrospray Ionization (ESI) to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . These are "softer" techniques for non-polar aromatics.

  • Lower Cone Voltage: If using ESI, reduce the cone voltage (fragmentor voltage) to the minimum required for transmission.

  • Check Isotopic Pattern: Even if the molecular ion is weak, look for the tell-tale isotopic split (Cl = 3:1, Br = 1:1) in the noise or adduct ions (e.g., [M+Na]+ or [M+K]+), which are often more stable than [M+H]+.

References

  • Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics.Journal of the American Chemical Society .

  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.Application Note .

  • Reich, H. J. (2022). 13C Chemical Shifts of Heterocycles and Halogenated Compounds.University of Wisconsin-Madison Chemistry Database .

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Application Note .

  • Duan, X. F., & Zhang, Z. B. (2005).[2][3] Recent progress of halogen-dance reactions in heterocycles.[2][3]Heterocycles .

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the persistent challenge of homocoupling side reactions. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions - Understanding the Root Causes

This section addresses the fundamental "why" questions, providing the causal understanding necessary for effective troubleshooting.

Q1: What exactly is homocoupling in the context of my chloropyridine reaction, and why is it so prevalent?

A: Homocoupling is a parasitic side reaction where two identical molecules couple to form a symmetrical dimer. In the context of a chloropyridine cross-coupling, you can encounter two primary types:

  • Chloropyridine Homocoupling: Two molecules of your chloropyridine starting material react to form an undesired bipyridine. This is often a sign of issues with the reductive-elimination pathway or catalyst stability.

  • Partner Homocoupling: Two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction, or a terminal alkyne in a Sonogashira reaction) react to form a symmetrical byproduct. This is particularly common with boronic acids and is frequently promoted by the presence of oxygen.[1][2]

Chloropyridines are particularly susceptible to promoting these side reactions for two key reasons. First, the carbon-chlorine bond in chloropyridines is strong and less reactive, making the initial oxidative addition step of the catalytic cycle kinetically slow.[3] When the desired reaction is slow, competing side reactions have a greater opportunity to occur. Second, the pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition, which can further disrupt the desired cross-coupling cycle.

Q2: I'm observing significant homocoupling of my boronic acid partner in a Suzuki reaction. What is the most likely mechanistic culprit?

A: The overwhelming culprit for boronic acid homocoupling is the presence of oxygen.[1][2] The mechanism often involves the oxidation of the active Pd(0) catalyst to a Pd(II) species by dissolved oxygen.[4] This Pd(II) species can then undergo a transmetalation with two boronic acid molecules, leading to a diaryl-palladium complex that reductively eliminates to form the homocoupled biaryl product.[2] This entire process is a catalytic cycle unto itself that directly competes with your desired cross-coupling. Therefore, the most critical first step in troubleshooting boronic acid homocoupling is to rigorously exclude oxygen from your reaction.

Q3: How does my choice of phosphine ligand directly influence the rate of homocoupling vs. cross-coupling?

A: The ligand is arguably the most critical variable in controlling selectivity. For challenging substrates like chloropyridines, the ligand must facilitate the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[5] Bulky, electron-rich mono-dentate phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), are highly effective.[6]

Here's the causality:

  • Electron-Richness: Increases the electron density on the palladium center, which promotes the insertion of the metal into the C-Cl bond (oxidative addition).

  • Steric Bulk: Promotes the formation of coordinatively unsaturated, highly reactive 12-electron L₁Pd(0) species, which are the active catalysts.[5] This steric hindrance also prevents the formation of less reactive bridged palladium dimers and can accelerate the final reductive elimination step.

By accelerating the key steps of the desired cross-coupling cycle, a well-chosen ligand ensures that this pathway outcompetes the alternative homocoupling pathways. A poor ligand choice leads to a sluggish cross-coupling, giving homocoupling a chance to become the dominant reaction.

Q4: I'm using a strong base like K₃PO₄ as recommended, but still see side products. Can the base itself be the problem?

A: Yes, the base is a double-edged sword. A base is essential in many cross-coupling reactions, for instance, to activate the boronic acid into a more nucleophilic boronate species for transmetalation in Suzuki couplings.[6] For less reactive chloropyridines, a sufficiently strong base is often required to achieve a reasonable reaction rate.

However, the base can also promote side reactions. For example, in Suzuki couplings, excessively harsh basic conditions or high temperatures can accelerate the undesired protodeboronation of the boronic acid, effectively destroying your nucleophile.[7] While this isn't homocoupling, it's another common base-related side reaction. The key is to find a base that is strong enough to promote the desired reaction but not so aggressive that it significantly accelerates decomposition or other side pathways. Often, a thorough screening of bases is required.

Section 2: Troubleshooting Guide - Actionable Solutions

This section provides a problem-oriented approach to resolving common homocoupling issues encountered in the lab.

Problem: My reaction is producing a significant amount of bipyridine byproduct (homocoupling of the chloropyridine).

Causality: This typically indicates that the rate of oxidative addition of your chloropyridine is competitive with or faster than the subsequent transmetalation step with your coupling partner, or that the catalyst is not behaving as expected.

Troubleshooting Flowchart for Homocoupling

G start Homocoupling Observed type Identify Homocoupled Product start->type partner_homo Partner Dimer (e.g., Biaryl from Boronic Acid) type->partner_homo Partner-Partner chloro_homo Bipyridine Dimer (from Chloropyridine) type->chloro_homo Chloro-Chloro check_inert Is your inert technique flawless? partner_homo->check_inert degas Action: Re-evaluate & improve degassing protocol. (e.g., 3x vacuum/backfill cycles) check_inert->degas No check_catalyst Is Pd(II) the issue? check_inert->check_catalyst Yes order_of_addition Action: Optimize reagent addition. Pre-mix all but boronic acid, heat, then add boronic acid. degas->order_of_addition add_reductant Action: Add a mild reductant (e.g., potassium formate). check_catalyst->add_reductant Likely use_pd0 Action: Switch to a Pd(0) precatalyst. check_catalyst->use_pd0 Possible check_ligand Is your ligand optimal for C-Cl activation? chloro_homo->check_ligand optimize_ligand Action: Screen bulky, electron-rich ligands (XPhos, SPhos, etc.). check_ligand->optimize_ligand No/Unsure check_temp Is temperature too high? check_ligand->check_temp Yes lower_temp Action: Lower reaction temperature and monitor kinetics. check_temp->lower_temp Yes check_conc Is concentration appropriate? check_temp->check_conc No adjust_conc Action: Adjust concentration or use slow addition of a reagent. check_conc->adjust_conc No

Caption: Troubleshooting flowchart for homocoupling issues.

Problem: My primary side product is the homocoupled dimer of my boronic acid/ester.

Causality: As discussed, this is almost always due to the presence of oxygen or other oxidants that generate Pd(II) species, which catalyze the homocoupling of the boronic acid.[2][4]

Solution Underlying Principle Actionable Steps
1. Implement Strict Anaerobic Conditions Directly removes the primary oxidant (O₂) that promotes boronic acid homocoupling by preventing oxidation of Pd(0) to the problematic Pd(II).Follow the detailed Protocol for Rigorous Reaction Degassing below. Ensure all solvents are freshly degassed and reagents are handled under a positive pressure of an inert gas like argon or nitrogen.[8]
2. Optimize Order of Reagent Addition Minimizes the time the sensitive boronic acid is exposed to the catalyst and heat before the cross-coupling partner is present and ready to react.[1]Pre-mix the chloropyridine, base, ligand, and solvent. Degas this mixture thoroughly. Heat to the reaction temperature for 10-15 minutes, then add the boronic acid (as a solid or solution in degassed solvent).[1]
3. Introduce a Mild Reducing Agent An additive can help "scavenge" any residual Pd(II) species in the reaction, keeping the palladium in its active Pd(0) state and shutting down the Pd(II)-mediated homocoupling pathway.The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9]
4. Control Reagent Stoichiometry Using a slight excess of the chloropyridine can help ensure that once the catalyst is activated, it is more likely to react with the aryl chloride than to participate in side reactions.Try using a 1.05 to 1.1 excess of the chloropyridine relative to the boronic acid. This can sometimes suppress the boronic acid homocoupling.[7]

Section 3: Key Protocols and Data Tables

Protocol 1: General Procedure for Rigorous Reaction Degassing

This protocol is essential for minimizing oxygen-sensitive side reactions like boronic acid homocoupling.

  • Setup: Assemble your reaction flask containing all solid reagents (aryl halide, base, etc.) and a stir bar. Seal the flask with a rubber septum.

  • Evacuate: Connect the flask to a Schlenk line or vacuum manifold and carefully evacuate the atmosphere until the pressure is low (<1 torr).

  • Backfill: Switch from vacuum to an inert gas (argon is preferred due to its density) and allow the flask to return to atmospheric pressure.

  • Repeat: Repeat this evacuate/backfill cycle a minimum of three times to ensure the removal of residual atmospheric gases.[8]

  • Add Liquids: Under a positive pressure of inert gas, add your degassed solvents and any liquid reagents via syringe.

  • Final Sparge (Optional but Recommended): Bubble the inert gas through the liquid mixture for 5-10 minutes to remove any final traces of dissolved oxygen.[8]

  • Add Catalyst: The catalyst is typically added last, after the mixture is fully inert.

Table 1: Ligand and Base Selection Guide for Chloropyridine Couplings

This table provides starting points for reaction optimization. The optimal choice is always substrate-dependent and requires screening.

ParameterRecommended OptionsRationale & Causality
Ligands Buchwald Biarylphosphines: - XPhos- SPhos- RuPhosThese ligands possess the ideal combination of steric bulk and electron-donating character to promote the difficult oxidative addition of the C-Cl bond, accelerating the desired cross-coupling over side reactions.[6]
N-Heterocyclic Carbenes (NHCs): - IPr, SIMesNHCs are very strong electron donors and can be highly effective at promoting C-Cl bond activation. They form very stable palladium complexes.
Bases Potassium Phosphate (K₃PO₄) An effective, strong base that is widely used for challenging couplings. Its partial solubility can be beneficial.[6] Often requires some water as a co-solvent to be effective.[10]
Cesium Carbonate (Cs₂CO₃) A strong, soluble base that can be very effective, particularly in polar aprotic solvents.
Potassium Carbonate (K₂CO₃) A more economical choice that is often effective, though may require higher temperatures than K₃PO₄. Typically used as an aqueous solution.[11]

Section 4: Visualizing the Competing Pathways

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates how the desired cross-coupling pathway competes with the undesired Pd(II)-mediated homocoupling of a boronic acid.

The Competing Catalytic Cycles

Catalytic_Cycles cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 L-Pd(0) OA Oxidative Addition (L-Pd(II)(Ar-Py)(Cl)) Pd0->OA Ar-Py-Cl PdII Pd(II)X₂ Pd0->PdII Undesired Oxidation TM Transmetalation (L-Pd(II)(Ar-Py)(R)) OA->TM R-B(OH)₂ + Base RE Reductive Elimination TM->RE RE->Pd0 Product Product (Ar-Py-R) RE->Product TM1 First Transmetalation (X-Pd(II)-R) PdII->TM1 R-B(OH)₂ TM2 Second Transmetalation (R-Pd(II)-R) TM1->TM2 R-B(OH)₂ RE_homo Reductive Elimination TM2->RE_homo RE_homo->PdII Homocoupling_Product Homocoupled Product (R-R) RE_homo->Homocoupling_Product O2 O₂ (Oxygen) O2->PdII Oxidizes

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • NSUWorks. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mogensen, S. B., Taylor, M. K., & Lee, J.-W. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950. [Link]

  • Grasa, G. A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16437-16500. [Link]

  • Küçükbay, H., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(6), 6456-6471. [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Chen, C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(7), 2447-2450. [Link]

  • Cai, C., et al. (2008). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 73(18), 7343-7346. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic Process Research & Development. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • The Journal of Physical Chemistry C. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2024). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. [Link]

  • Organic Chemistry Portal. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (2012). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Letters. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Technical Support Center: Scaling Up Purification of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to scaling up the purification of this key intermediate.

Introduction

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes, yield, and final product quality. As production scales increase, so do the challenges associated with maintaining high purity. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine purification.

Issue 1: Persistent Low Purity Despite Recrystallization

Question: We are observing a persistent low purity (e.g., <98%) of our 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine even after multiple recrystallization attempts. What could be the underlying cause and how can we resolve it?

Answer:

This is a common issue when scaling up, often stemming from the presence of closely related impurities that co-crystallize with the product.

Root Cause Analysis:

  • Isomeric Impurities: The synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine can often lead to the formation of isomers, such as 3-Chloro-5-(3,4-dimethylbenzoyl)pyridine or regioisomers of the benzoyl group. These isomers can have very similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.

  • Starting Material Impurities: Impurities present in the starting materials, such as 3-methylpyridine, can carry through the synthesis and contaminate the final product.[1]

  • Solvent System Inefficiency: The chosen solvent system for recrystallization may not be optimal for selectively dissolving impurities while keeping the product insoluble at lower temperatures.

Troubleshooting Workflow:

start Low Purity Post-Recrystallization check_impurities Identify Impurities (HPLC, GC-MS, LC/MS/MS) start->check_impurities isomeric_check Are impurities primarily isomeric? check_impurities->isomeric_check solvent_screen Perform a solvent screen for recrystallization isomeric_check->solvent_screen No column_chroma Consider Column Chromatography isomeric_check->column_chroma Yes ph_adjustment Utilize pH Adjustment for Separation solvent_screen->ph_adjustment final_purity_check Analyze Purity of Isolated Product column_chroma->final_purity_check ph_adjustment->final_purity_check success Purity Goal Achieved final_purity_check->success

Caption: Troubleshooting workflow for low purity.

Solutions:

  • Impurity Profiling: First, identify the nature of the impurities using analytical techniques like HPLC, GC-MS, or LC/MS/MS.[2] This will guide your purification strategy.

  • Solvent System Optimization:

    • Anti-Solvent Addition: A powerful technique is the use of an anti-solvent. Dissolve the crude product in a good solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., hexanes, heptane, water) until turbidity is observed. This can often selectively precipitate the desired product.

    • Solvent Screening: Conduct a systematic screening of different solvent and anti-solvent combinations. A table of common solvents and their properties can be a useful reference.

Solvent System (Solvent:Anti-solvent)Typical Ratio (v/v)Observations
Isopropanol:Heptane1:2 to 1:5Good for removing non-polar impurities.
Ethyl Acetate:Hexane1:3 to 1:6Effective for many organic compounds.
Dichloromethane:Methanol20:1 to 10:1Can be effective but be mindful of residual solvent.
  • pH Adjustment and Extraction: The basicity of the pyridine nitrogen allows for separation from non-basic impurities. A method described for other 2-chloro-5-substituted pyridines involves dissolving the crude mixture in a suitable organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl) to protonate the pyridine and pull it into the aqueous phase.[3] The aqueous phase is then basified (e.g., with NaOH) to a pH of 8-11, causing the purified product to precipitate or be extracted with an organic solvent.[3]

Issue 2: Poor Recovery and Yield During Scale-Up

Question: We are experiencing a significant drop in yield as we scale up the purification process. What are the likely causes and how can we improve recovery?

Answer:

A decrease in yield upon scaling up is often due to physical loss of material and non-optimized process parameters.

Root Cause Analysis:

  • Product Loss During Transfers: Multiple transfers of solids and solutions between large vessels can lead to significant material loss.

  • Sub-optimal Crystallization Conditions: Rapid cooling or excessive agitation can lead to the formation of fine crystals that are difficult to filter and wash, resulting in product loss.

  • Incomplete Precipitation: The product may have some solubility in the mother liquor, leading to losses if the volume of solvent is too high or the final temperature is not low enough.

Solutions:

  • Process Optimization:

    • Minimize Transfers: Design the process to minimize the number of vessel-to-vessel transfers.

    • Controlled Cooling: Implement a controlled cooling profile during recrystallization. A slow, linear cooling rate promotes the growth of larger, more easily filterable crystals.

    • Slurry Agitation: Use gentle agitation during the crystallization process to ensure homogeneity without causing excessive nucleation of fine particles.

  • Mother Liquor Analysis: Analyze the mother liquor for the concentration of the desired product. If a significant amount of product remains, consider a second crop recovery or recycling of the mother liquor in a subsequent batch.

  • Filtration and Washing:

    • Filter Type: For larger scales, consider using a Nutsche filter-dryer to minimize handling and exposure.

    • Wash Solvent: Use a minimal amount of a cold, appropriate anti-solvent to wash the filter cake. This will remove impurities without dissolving a significant amount of the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most suitable large-scale purification method for 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine?

A1: For industrial-scale purification, a combination of methods is often most effective.

  • Distillation: If the compound is thermally stable and has a sufficiently high boiling point to be separated from impurities, vacuum distillation can be a very effective and economical method for large-scale purification.[3][4]

  • Recrystallization: This is one of the most common and cost-effective methods for purifying solids at scale. The key is to develop a robust process with an optimized solvent system and controlled crystallization parameters.

  • Column Chromatography: While highly effective at the lab scale, traditional flash chromatography can be expensive and complex to scale up.[5][6] However, for high-value products or when other methods fail to remove critical impurities, it may be necessary.

A recommended approach for scaling up would be an initial purification by vacuum distillation or a pH-based extractive workup, followed by a final polishing step of recrystallization.

Q2: What are the critical process parameters to monitor during a scaled-up recrystallization?

A2: The critical parameters to monitor and control are:

  • Temperature: Both the dissolution temperature and the final crystallization temperature.

  • Cooling Rate: A controlled, slow cooling rate is crucial for obtaining a desirable crystal size distribution.

  • Agitation Speed: Gentle agitation prevents settling and ensures uniform cooling but avoids excessive secondary nucleation.

  • Solvent to Solute Ratio: This affects both the yield and the purity. It should be optimized at the lab scale before scaling up.

Q3: What analytical methods should be used for quality control during and after purification?

A3: A robust analytical package is essential for quality control.

  • HPLC/UPLC: This is the workhorse for purity analysis, capable of separating and quantifying the main component and its impurities.

  • GC-MS: Useful for identifying volatile impurities and residual solvents.

  • LC/MS/MS: A highly sensitive technique for detecting and quantifying trace-level impurities, especially those that may be genotoxic.[2]

  • NMR (¹H and ¹³C): Provides structural confirmation of the final product.

  • DSC (Differential Scanning Calorimetry): Can be used to determine the melting point and assess the polymorphic form of the crystalline solid.

Experimental Protocols

Protocol 1: Scaled-Up Recrystallization using an Anti-Solvent

Objective: To purify crude 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine to >99% purity.

Methodology:

  • Charge the crude 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (1.0 kg) into a suitable reactor equipped with an overhead stirrer, a condenser, and a temperature probe.

  • Add isopropanol (2.0 L) and heat the mixture to 60-65 °C with gentle stirring until all the solid has dissolved.

  • Filter the hot solution through a pre-heated filter to remove any particulate matter.

  • Transfer the clear solution to a clean reactor.

  • Slowly add heptane (4.0 L) as an anti-solvent over a period of 1-2 hours while maintaining the temperature at 60 °C.

  • Once the addition is complete, slowly cool the mixture to 0-5 °C over 3-4 hours.

  • Hold the slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.

  • Filter the solid product and wash the filter cake with a cold mixture of isopropanol/heptane (1:2, 2 x 500 mL).

  • Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification via pH-Based Extraction

Objective: To remove acidic and neutral impurities from crude 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine.

Methodology:

  • Dissolve the crude product (1.0 kg) in a suitable organic solvent such as toluene or ethyl acetate (5.0 L).

  • Transfer the solution to a liquid-liquid extractor or a suitably sized separatory funnel.

  • Add a 1 M aqueous solution of hydrochloric acid (3.0 L) and agitate the mixture thoroughly.

  • Allow the layers to separate and drain the lower aqueous layer containing the protonated product into a clean vessel.

  • Back-extract the organic layer with 1 M HCl (1.0 L) to ensure complete recovery of the product.

  • Combine the aqueous extracts.

  • While stirring, slowly add a 50% w/w aqueous solution of sodium hydroxide to the combined aqueous extracts until the pH reaches 10-11.

  • The purified product will precipitate as a solid or oil. If it oils out, extract it with a fresh portion of the organic solvent (3 x 2.0 L).

  • If a solid precipitates, filter it, wash with deionized water, and dry.

  • If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product. This can then be further purified by recrystallization if needed.

Visualization

start Crude Product dissolution Dissolve in a suitable solvent start->dissolution acid_extraction Extract with aqueous acid (e.g., HCl) dissolution->acid_extraction separation1 Separate aqueous and organic layers acid_extraction->separation1 organic_impurities Organic layer with neutral/acidic impurities separation1->organic_impurities aqueous_product Aqueous layer with protonated product separation1->aqueous_product basification Basify aqueous layer (e.g., with NaOH) to pH 8-11 aqueous_product->basification isolation Isolate purified product (precipitation or extraction) basification->isolation final_product Purified Product isolation->final_product

Caption: pH-based purification workflow.

References

  • CN101981007A: Method for purification of pyridine, and method for production of chlorinated pyridine.
  • CN110003096B: Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography . PubMed. [Link]

  • CN102532007A: Method for preparing 2-chloro-5-substituted pyridine.
  • CN103787960A: Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • CN101648907A: Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • US5329011A: Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline . Organic Syntheses. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine . ResearchGate. [Link]

  • EP 0609811 A1: Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically . International Journal of Scientific & Engineering Research. [Link]

  • US20170008846A1: Process for making 2-chloro-5-methylpyridine.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS . PubMed. [Link]

Sources

Validation & Comparative

A Technical Guide to 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzoylpyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive technical comparison of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class in their discovery programs.

Introduction to the Benzoylpyridine Scaffold

Benzoylpyridines, characterized by a pyridine ring acylated with a benzoyl group, represent a versatile class of compounds with significant potential in drug discovery. The electronic properties of the pyridine ring, combined with the diverse substitution patterns possible on both the pyridine and the benzoyl moieties, allow for fine-tuning of their physicochemical and pharmacological properties. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3]

The core structure of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine combines a 2-chloropyridine unit with a 3,4-dimethylbenzoyl group. The chlorine atom at the 2-position can serve as a handle for further chemical modification or can contribute to the molecule's overall electronic and steric profile, potentially influencing target binding. The dimethylbenzoyl moiety provides a lipophilic region that can engage in hydrophobic interactions within a protein's binding pocket.

Synthesis of 2-Chloro-5-(aroyl)pyridines: A Practical Workflow

The synthesis of 2-chloro-5-(aroyl)pyridines, including the title compound, can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for introducing the aroyl group onto the pyridine ring.

Synthesis_Workflow cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation 3_4_dimethylbenzoic_acid 3,4-Dimethylbenzoic Acid 3_4_dimethylbenzoyl_chloride 3,4-Dimethylbenzoyl Chloride 3_4_dimethylbenzoic_acid->3_4_dimethylbenzoyl_chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->3_4_dimethylbenzoyl_chloride Product 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine 3_4_dimethylbenzoyl_chloride->Product Dichloromethane, 0°C to rt 2_chloropyridine 2-Chloropyridine 2_chloropyridine->Product AlCl3 Aluminum Chloride (AlCl3) AlCl3->Product

Figure 1: General workflow for the synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Part A: Preparation of 3,4-Dimethylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylbenzoic acid (1.0 equivalent).

  • Add thionyl chloride (2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3,4-dimethylbenzoyl chloride can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 3,4-dimethylbenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the AlCl₃ suspension, maintaining the temperature at 0°C.

  • To this mixture, add a solution of 2-chloropyridine (1.0 equivalent) in the anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine.

Rationale for Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the decomposition of the Lewis acid catalyst (AlCl₃) by moisture. The slow, dropwise addition of reactants at low temperature helps to control the exothermic nature of the Friedel-Crafts reaction and minimize the formation of byproducts.

Comparative Performance and Structure-Activity Relationships (SAR)

While direct comparative data for 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is limited in publicly accessible literature, we can infer its potential performance by examining structurally related analogs. A study on 5-benzoyl-thieno[2,3-b]pyridines provides valuable insights into the SAR of this class of compounds, particularly their anti-proliferative activity against cancer cell lines.[1]

SAR_Overview Core <     Benzoylpyridine Core Pyridine Ring (Position 2) Benzoyl Linker Benzoyl Ring (Positions 3 & 4) > Position2 2-Chloro Group - Potential for further derivatization - Influences electronics and binding BenzoylLinker Carbonyl Group - Key hydrogen bond acceptor BenzoylRing 3,4-Dimethyl Substitution - Enhances lipophilicity - Potential for steric influence on binding Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Position2->Activity BenzoylLinker->Activity BenzoylRing->Activity

Figure 2: Key structural features influencing the biological activity of 2-Chloro-5-benzoylpyridine analogs.

Anticancer Activity: Insights from Thieno[2,3-b]pyridine Analogs

In a study of 5-benzoyl-3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, several key SAR observations were made regarding their anti-proliferative activity against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines.[1] Although the core is a thieno[2,3-b]pyridine, the findings related to the 5-benzoyl moiety are highly relevant.

Table 1: Anti-proliferative Activity (IC₅₀) of Selected 5-Benzoyl-thieno[2,3-b]pyridine Analogs [1]

Compound IDR¹ (Benzoyl Ring)R² (Arylcarboxamide)HCT116 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)
5h H2-Me, 3-Cl-phenyl350200
5i 4-OMe2-Me, 3-Cl-phenyl120130
5j 4-OMe2-Me, 3-Br-phenyl200220
7h H (as alcohol)2-Me, 3-Cl-phenyl5025
7i 4-OMe (as alcohol)2-Me, 3-Cl-phenyl2525

Data extracted from Reference[1]. The compounds in this table are 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines with the specified substitutions.

Key Takeaways from SAR Analysis:

  • Substitution on the Benzoyl Ring: The presence of an electron-donating group, such as a methoxy group at the para-position of the benzoyl ring (as in compound 5i ), led to a significant increase in anti-proliferative activity compared to the unsubstituted analog (5h ).[1] This suggests that the electronic properties of the benzoyl moiety play a crucial role in target engagement.

  • Reduction of the Carbonyl Group: Reduction of the benzoyl ketone to a secondary alcohol (compounds 7h and 7i ) resulted in a marked enhancement of potency.[1] This indicates that the carbonyl oxygen may not be an essential hydrogen bond acceptor for this particular target, and the resulting alcohol may form more favorable interactions or alter the molecule's conformation for better binding.

  • Substituents on the Arylcarboxamide Ring: Halogen substitution at the 3-position of the 2-arylcarboxamide ring was found to be important for maximizing activity.[1]

Based on these findings, it is reasonable to hypothesize that 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine could serve as a valuable starting point for optimization. The 3,4-dimethyl substitution pattern on the benzoyl ring would increase lipophilicity, which could enhance cell permeability and target engagement within hydrophobic pockets.

Potential as Kinase Inhibitors

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.[3] The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The 2-chloro-5-benzoylpyridine core presents a framework that can be elaborated to target specific kinases. The benzoyl moiety can be directed towards the solvent-exposed region, where modifications can improve potency and selectivity.

Recommended In Vitro Evaluation Protocols

To comparatively assess the performance of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine and its analogs, a panel of standardized in vitro assays is recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[6][7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced. A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine represents a promising scaffold for the development of novel therapeutics. Based on the analysis of structurally related compounds, modifications to the benzoyl ring, such as the introduction of electron-donating groups or reduction of the carbonyl, could significantly enhance biological activity. The 2-chloro position offers a convenient point for further diversification to improve potency and selectivity.

The provided experimental protocols for synthesis and in vitro evaluation offer a robust framework for the systematic investigation of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine and a library of its analogs. Future work should focus on synthesizing a focused library of these compounds with systematic variations on the benzoyl ring and evaluating their activity in a panel of anticancer and anti-inflammatory assays. Promising compounds should then be profiled for their kinase inhibitory activity to elucidate their mechanism of action. This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. (n.d.).
  • Synthesis of 2-chloro-5-pyridine carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Demchuk, I., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 472. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). International Journal of Molecular Sciences, 24(14), 11407. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(35), 20836-20853. [Link]

  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents. (n.d.).
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2019). Molecules, 24(17), 3102. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3414-3419. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2022). Molecules, 27(19), 6529. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (2021). Molecules, 26(19), 5909. [Link]

  • Synthesis of 5,19-(2,6-Dimethylpyridin-4-yl)-trisnorlupane and Oleanane. (2016).
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(41), 25625-25638. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry, 37(1), 1-6.
  • ic50 values compared: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3414-3419.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. (n.d.). Retrieved from [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules, 27(16), 5262. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). Methods in Molecular Biology, 290, 151-160.
  • Preparation of 2-chloro-5-methylpyridine. (n.d.). European Patent Office.
  • Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and... (n.d.). ResearchGate. Retrieved from [Link]

  • methanone. (2022). Molbank, 2022(3), M1442. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(12), 5028-5037. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). Molecules, 26(24), 7611.
  • In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. (2017). Evidence-Based Complementary and Alternative Medicine, 2017, 4739294. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Benzoylpyridine P2X7 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context[1]

Benzoylpyridine inhibitors have emerged as a privileged scaffold in the development of antagonists for the P2X7 receptor , an ATP-gated ion channel implicated in chronic inflammation, neuropathic pain, and neurodegenerative disorders. While early P2X7 antagonists relied heavily on the adamantane pharmacophore (e.g., Adamantanyl benzamides), metabolic instability and poor CNS penetrance necessitated the evolution of alternative scaffolds.

This guide analyzes the SAR of benzoylpyridine derivatives, objectively comparing their pharmacological profiles against legacy adamantane-based inhibitors and tetrazole alternatives. It provides actionable insights for medicinal chemists optimizing potency, metabolic stability, and lipophilic ligand efficiency (LLE).

Structure-Activity Relationship (SAR) Analysis

The benzoylpyridine pharmacophore functions as an allosteric modulator of the P2X7 receptor. The binding affinity is governed by the conformational lock imposed by the central carbonyl linker and the electronic properties of the flanking aromatic rings.

The Core Scaffold

The central pyridine ring serves as a bioisostere for the phenyl ring found in earlier benzamide inhibitors. The nitrogen atom in the pyridine ring provides a critical vector for hydrogen bonding and influences the overall polarity (cLogP) of the molecule, improving solubility compared to all-carbon scaffolds.

Key SAR Determinants
  • The Carbonyl Linker (C=O): The ketone bridge between the pyridine and the distal phenyl ring is non-negotiable. It enforces a specific dihedral angle required to fit the hydrophobic allosteric pocket. Reduction to an alcohol or replacement with a methylene ether significantly reduces potency (IC50 shifts from nM to µM range).

  • 2-Position Substitution (Pyridine): A small lipophilic group (e.g., -Cl, -CH3) or a hydrogen bond acceptor at the 2-position of the pyridine is often required to induce a "twisted" conformation relative to the benzoyl moiety, minimizing steric clash and locking the bioactive rotamer.

  • Distal Phenyl Ring (RHS): The "Right Hand Side" (RHS) aryl group typically requires 2,4-disubstitution.

    • Ortho-substitution: Crucial for potency (e.g., -Cl, -CF3).

    • Para-substitution: Tolerates bulkier groups which can improve metabolic stability by blocking CYP450 oxidation sites.

SAR Visualization

The following diagram maps the structural logic of the benzoylpyridine scaffold.

SAR_Logic Core Benzoylpyridine Core Linker Carbonyl Linker (Conformational Lock) Core->Linker Essential Sub_2 2-Position Substituent (Rotamer Control) Core->Sub_2 Modified at RHS Distal Phenyl Ring (Hydrophobic Pocket) Linker->RHS Bridges to Note1 Reduction to OH loss of activity Linker->Note1 Note2 2,4-disubstitution favored (Cl, CF3) RHS->Note2

Figure 1: Structural logic of Benzoylpyridine P2X7 antagonists. The carbonyl linker and specific substitution patterns drive the bioactive conformation.

Comparative Performance Analysis

The following table contrasts the Benzoylpyridine scaffold with the two primary alternatives: the Adamantane Amides (high potency, low stability) and Cyanoguanidines (distinct binding mode).

Table 1: Scaffold Performance Comparison
FeatureBenzoylpyridines (e.g., Analogues of CE-224,535)Adamantane Amides (e.g., AZD9056)Tetrazoles/Triazoles (e.g., A-438079)
Primary Target hP2X7 (Allosteric)hP2X7 (Allosteric)hP2X7 (Allosteric)
Potency (hP2X7 IC50) 5 – 25 nM 10 – 15 nM 50 – 150 nM
Metabolic Stability High (Aromatic core resists rapid oxidation)Low (Adamantane cage prone to hydroxylation)Moderate
CNS Penetrance Moderate to High (Tunable cLogP)High (Often too lipophilic)Low to Moderate
Physicochem. Liability Solubility (requires polar groups)High Lipophilicity (LogP > 4)Reactive metabolites (potential)
Clinical Status Investigational (Phase II terminated/active)Discontinued (Efficacy/Safety)Preclinical Tools

Key Insight: While Adamantanes often exhibit slightly superior raw potency (lower IC50), Benzoylpyridines offer a superior Lipophilic Ligand Efficiency (LLE) . They avoid the "grease ball" effect of the adamantane cage, reducing the risk of phospholipidosis and improving metabolic half-life (


).

Experimental Protocol: YO-PRO-1 Uptake Assay

To validate the SAR modifications, the YO-PRO-1 Uptake Assay is the gold standard. It measures the formation of the large non-selective pore associated with prolonged P2X7 activation, which is distinct from the initial calcium channel opening.[1]

Principle

Activation of P2X7 by high concentrations of ATP (or the agonist BzATP) induces the formation of a transmembrane pore permeable to cationic dyes up to 900 Da. YO-PRO-1 is a DNA-intercalating dye that is non-fluorescent in solution but highly fluorescent upon binding to nuclear DNA. Antagonists prevent pore opening, inhibiting fluorescence increase.

Step-by-Step Methodology
  • Cell Preparation:

    • Use HEK293 cells stably expressing human P2X7 (hP2X7-HEK).

    • Seed cells at

      
       cells/well in poly-D-lysine coated 96-well black-walled plates.
      
    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Remove culture medium and wash cells with Low Ionic Strength Buffer (sucrose-based) to enhance P2X7 pore formation.

    • Add 50 µL of test compound (Benzoylpyridine derivatives) diluted in buffer.

    • Incubate for 30 minutes at room temperature (pre-incubation is critical for allosteric inhibitors).

  • Dye & Agonist Addition:

    • Prepare a 2X mix of BzATP (agonist, final conc. EC80, typically 30-100 µM) and YO-PRO-1 (final conc. 1 µM).

    • Add 50 µL of the 2X mix to the wells.

  • Data Acquisition:

    • Immediately transfer to a fluorescence microplate reader (e.g., FLIPR or EnVision).

    • Excitation: 490 nm | Emission: 535 nm.

    • Record kinetics every 10 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the slope of fluorescence increase (linear range).

    • Normalize to DMSO control (0% inhibition) and full antagonist control (100% inhibition).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Assay Workflow Diagram

Assay_Workflow Cells hP2X7-HEK Cells (Seeded 24h prior) Wash Wash with Low Ionic Buffer Cells->Wash Inhibitor Add Benzoylpyridine (30 min Pre-incubation) Wash->Inhibitor Activation Add BzATP + YO-PRO-1 Inhibitor->Activation Readout Measure Fluorescence (Ex 490nm / Em 535nm) Activation->Readout Result Calculate IC50 (Pore Inhibition) Readout->Result

Figure 2: High-throughput screening workflow for P2X7 pore inhibition using YO-PRO-1 dye.

References

  • Matasi, J. J., et al. (2011).[2][3] "Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1." Bioorganic & Medicinal Chemistry Letters.

  • Karasawa, A., & Kawate, T. (2016).[4] "High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells." Bio-protocol.

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel cell line expressing human P2X7 receptors." British Journal of Pharmacology.

  • Caseley, E. A., et al. (2020). "Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. (Note: Highlights the dual-utility of the scaffold).

  • Vázquez, S., et al. (2017).[5] "Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles." Bioorganic & Medicinal Chemistry Letters.

Sources

Orthogonal Validation Guide: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (referred to herein as CDBP-5 ) Primary Mechanism: Microtubule Destabilization (Colchicine-Site Binder) Therapeutic Class: Antimitotic / Anti-neoplastic Agent

The Validation Crisis: Small molecule inhibitors, particularly in the benzoylpyridine class, frequently suffer from off-target kinase activity or promiscuous binding (PAINS). Relying solely on phenotypic cytotoxicity (IC50) is insufficient for high-impact publication or pre-clinical advancement. This guide outlines a rigorous orthogonal validation matrix designed to confirm CDBP-5 as a bona fide tubulin polymerization inhibitor, distinguishing it from general cytotoxic agents.

Comparative Landscape: Benchmarking Performance

To objectively assess CDBP-5, it must be benchmarked against established standards. The table below highlights the expected performance metrics based on structural analogs (e.g., Mebendazole, Indibulin derivatives).

FeatureCDBP-5 (Subject) Colchicine (Standard) Nocodazole (Tool) Paclitaxel (Contrast)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Mechanism Destabilizer (Inhibits Polymerization)Destabilizer (Inhibits Polymerization)Destabilizer (Reversible)Stabilizer (Promotes Polymerization)
Binding Kinetics Fast-on/Fast-off (Predicted)Slow, Pseudo-irreversibleFast, ReversibleStabilizing
Solubility (Aq) Low (Requires DMSO/Cyclodextrin)ModerateLowVery Low
Cell Cycle Arrest Prominent G2/MProminent G2/MProminent G2/MProminent G2/M
MDR Sensitivity Low (Often evades P-gp)High (P-gp substrate)ModerateHigh

Analyst Note: The 3,4-dimethyl substitution on the benzoyl ring of CDBP-5 is a strategic modification intended to enhance hydrophobic interaction within the hydrophobic pocket of


-tubulin, potentially offering superior potency over unsubstituted benzoylpyridines.

Mechanistic Pathway Visualization

The following diagram illustrates the specific pathway CDBP-5 disrupts, leading to apoptotic cell death.

MOA_Pathway CDBP CDBP-5 Tubulin Free Tubulin Dimers (α/β) CDBP->Tubulin  Binds   Complex CDBP-Tubulin Complex (Colchicine Site) Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint  Defects trigger   Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest  Activation   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of Action: CDBP-5 binds free tubulin dimers, preventing microtubule assembly and triggering the Spindle Assembly Checkpoint (SAC).

Orthogonal Validation Protocols

To satisfy the "Trustworthiness" pillar of E-E-A-T, you must prove the mechanism via three distinct physical principles: Biochemical (Turbidity) , Cellular (Morphology/Flow Cytometry) , and Biophysical (Binding) .

Module A: In Vitro Tubulin Polymerization Assay (Biochemical)

Rationale: This is the "Gold Standard" for confirming direct interaction. It measures the scattering of light as tubulin dimers assemble into polymers.

Protocol:

  • Preparation: Use >99% pure porcine brain tubulin (cytoskeleton free). Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Pre-warm a 96-well half-area plate to 37°C.

  • Treatment:

    • Blank: Buffer only.

    • Vehicle Control: DMSO (1% v/v).[1]

    • Positive Control: Colchicine (3 µM).

    • Negative Control: Paclitaxel (3 µM) - Expect hyper-polymerization.

    • CDBP-5: Titrate (e.g., 1, 5, 10 µM).

  • Initiation: Add Tubulin (3 mg/mL final) to wells on ice, then immediately transfer to the 37°C plate reader.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Output: Plot OD340 vs. Time.

    • Success Criteria: CDBP-5 should show a flat line (similar to Colchicine) compared to the sigmoidal growth curve of the Vehicle Control.

Module B: Cell Cycle Analysis via Flow Cytometry (Cellular)

Rationale: Proves that the biochemical effect translates to a relevant biological phenotype (G2/M arrest).

Protocol:

  • Cell Line: HeLa or MCF-7 (high proliferative index).

  • Seeding: Seed

    
     cells/well in 6-well plates; incubate 24h.
    
  • Dosing: Treat with CDBP-5 at

    
     concentration for 24 hours.
    
  • Fixation: Harvest cells (trypsin), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (e.g., BD FACSCanto).

  • Analysis: Use ModFit or FlowJo to quantify DNA content.

    • Success Criteria: A distinct accumulation of cells in the 4N peak (G2/M phase) compared to the 2N (G1) peak in controls.

Module C: Competitive Binding / Molecular Docking (Biophysical)

Rationale: Confirms the specific binding site (Colchicine vs. Vinblastine site).

Protocol (EBI Assay - N,N'-ethylenebis(iodoacetamide)):

  • Concept: Alkylation of tubulin sulfhydryls by EBI is blocked if a compound occupies the colchicine site.

  • Incubation: Incubate Tubulin with CDBP-5 (10 µM) for 1 hour at 37°C.

  • Challenge: Add EBI (excess) for 30 mins.

  • Detection: Run SDS-PAGE and Western Blot using an anti-

    
    -tubulin antibody.
    
  • Interpretation:

    • Colchicine site binders prevent the formation of the

      
      -tubulin-EBI adduct (which migrates faster on the gel).
      
    • Success Criteria: Presence of the slower-migrating native

      
      -tubulin band indicates CDBP-5 protected the binding site.
      

Validation Workflow Diagram

Use this workflow to structure your experimental timeline.

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: Confirmation Start Start: CDBP-5 Synthesis Step1 Tubulin Polymerization Assay (Turbidimetry @ 340nm) Start->Step1 Step2 Cytotoxicity (MTT/CCK-8) Determine IC50 Step1->Step2 If Active Step3 Cell Cycle Analysis (Flow Cytometry - PI Staining) Step2->Step3 Step4 Immunofluorescence (Tubulin/DAPI staining) Step3->Step4 Step5 Competitive Binding (Colchicine Displacement) Step4->Step5 Publish Publish Step5->Publish Validated

Caption: Step-by-step orthogonal validation workflow ensuring E-E-A-T compliance.

References

  • Mechanism of Benzoylpyridines: Title: Synthesis and biological evaluation of 2-benzoylpyridine derivatives as potential anti-tubulin agents. Source:European Journal of Medicinal Chemistry URL:[Link]

  • Tubulin Assay Standardization: Title: In vitro tubulin polymerization assays: insights into the mechanism of action of microtubule-destabilizing agents. Source:Nature Protocols URL:[Link]

  • Flow Cytometry Protocols: Title: Analysis of Cell Cycle by Flow Cytometry.[2] Source:Current Protocols in Cytometry URL:[Link]

  • Colchicine Binding Site Validation: Title: The colchicine-binding site of tubulin.[3][4][5][6] Source:Trends in Cell Biology URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide provides an authoritative safety framework for handling 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine . As a halogenated diaryl ketone, this compound serves as a critical electrophilic building block in pharmaceutical synthesis. Its structural moieties—a chloropyridine ring and a lipophilic dimethylbenzoyl group—dictate specific toxicological risks, primarily dermal irritation, ocular damage, and potential respiratory sensitization.

Chemical Identity:

  • IUPAC Name: (6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone

  • CAS Number: 1187169-87-4 (Research Grade Identifier)

  • Physical State: Off-white to pale yellow solid (crystalline powder).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.

Risk Assessment (GHS Classification Inference)

Based on structural analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyridine) and functional group analysis:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. The selection logic prioritizes protection against fine particulate migration and solvent permeation during synthesis.

Protection ZoneRequired EquipmentTechnical Rationale & Specification
Ocular Chemical Splash Goggles (Indirect Vent)Why: Standard safety glasses fail against fine crystalline dust or splashes from synthesis solvents. Indirect venting prevents fogging while blocking particulate entry paths. Standard: ANSI Z87.1+ or EN 166.
Dermal (Hand) Double-Gloving Protocol Inner Layer: Nitrile (4 mil / 0.10 mm).Outer Layer: Nitrile (Extended Cuff, 5-8 mil).Why: Chlorinated pyridines can permeate standard nitrile over time. The "air gap" between gloves reduces diffusion rates. If dissolved in DCM/THF , use Silver Shield/Laminate gloves immediately.
Respiratory Engineering Control (Primary) Requirement: Handle exclusively in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).Emergency Backup: NIOSH-approved N95 (particulate) or P100 (if oil aerosols present) respirator.
Body Lab Coat & Closed Footwear Material: 100% Cotton or Nomex (fire-resistant). Why: Synthetic blends can melt onto skin if a reaction exotherm triggers a solvent fire. Long sleeves must be tucked into glove cuffs.

Operational Protocols

Weighing and Transfer (Solid Phase)

Handling fine organic powders carries a risk of static charge buildup and aerosolization.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing gun or anti-static brush on the spatula and weigh boat. Halogenated aromatics are prone to static cling.

  • Transfer:

    • Do NOT use metal spatulas if strong oxidizers are present in the vicinity.

    • Transfer slowly to avoid "puffing" of the powder.

    • Self-Validating Step: Wipe the exterior of the reagent bottle with a damp ChemWipe (solvent-appropriate) before returning it to storage to remove invisible dust residues.

Reaction Setup (Solution Phase)

This compound is typically subjected to nucleophilic aromatic substitution (SNAr) or coupling reactions.

  • Solvent Choice: When dissolving in polar aprotic solvents (DMF, DMSO), permeation through gloves increases. Change outer gloves immediately upon splash contact.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the ketone is relatively stable, the chloropyridine moiety can degrade under moist, hot conditions, releasing HCl gas.

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.

Emergency Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The chloropyridine ring can cause corneal clouding if not removed rapidly.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol/acetone; these solvents expand skin pores and drive the chemical deeper into the dermis.

  • Spill (Solid): Dampen a spill pad with water (to prevent dust) and wipe up. Place in a sealed bag.

  • Spill (Solution): Cover with Vermiculite or absorbent pads. Dispose of as halogenated waste.

Waste Disposal & Deactivation

Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationHandling Procedure
Solid Waste Hazardous (Toxic/Irritant)Double-bag in polyethylene. Label as "Solid Organic Waste - Halogenated".
Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. Do not mix with strong acids or oxidizers.
Contaminated PPE Hazardous SolidGloves and wipes used during handling must be disposed of as solid hazardous waste, not regular trash.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers for handling 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine.

SafeHandling Start Start: Reagent Retrieval PPE_Check PPE Verification (Goggles, Double Nitrile, Lab Coat) Start->PPE_Check Hood_Check Fume Hood Check (Velocity > 80fpm) PPE_Check->Hood_Check Weighing Weighing (Solid) Use Static Control Hood_Check->Weighing Solubilization Solubilization (DCM/DMF/DMSO) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Spill_Event Spill / Exposure? Reaction->Spill_Event Emergency Emergency Protocol (Flush 15min / Absorb) Spill_Event->Emergency Yes Disposal Disposal (Halogenated Waste Stream) Spill_Event->Disposal No (Cleanup) Emergency->Disposal

Figure 1: Operational workflow emphasizing the critical "Go/No-Go" safety checks before chemical exposure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733503 (Related Structure: 2-Chloro-5-benzoylpyridine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines - Toxicological Summary. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.